Phosphoinositide 3-kinase delta (PI3Kδ) belongs to the Class I family of PI3K enzymes and plays a critical role in B-cell development, activation, and function. Unlike the ubiquitously expressed PI3Kα and PI3Kβ isoforms, PI3Kδ expression is predominantly restricted to hematopoietic cells, making it an attractive therapeutic target for hematologic malignancies while potentially minimizing off-target effects in non-hematopoietic tissues. [1] [2] PI3Kδ exists as a heterodimer consisting of a p110δ catalytic subunit (encoded by PIK3CD) and a p85 regulatory subunit, which translocates to the plasma membrane upon B-cell receptor (BCR) activation. [1] The functional significance of PI3Kδ in B-cell biology has been demonstrated through genetic studies in mice, where loss of p110δ function resulted in severely impaired B-cell development and proliferative responses to BCR stimulation. [1]
In the context of B-cell malignancies, PI3Kδ signaling becomes hyperactivated through chronic BCR signaling and interactions with the tumor microenvironment. [1] This hyperactivation promotes malignant B-cell survival through multiple mechanisms, including enhanced expression of anti-apoptotic proteins, increased cellular proliferation, and facilitation of homing to protective niche environments within lymph nodes and bone marrow. [1] [3] The pivotal role of PI3Kδ in transducing signals from not only BCR but also chemokine receptors (CXCR4/5), CD40, and BAFF receptors positions it as a central node in the network of survival signals that sustain malignant B cells. [1] The selective expression pattern and functional non-redundancy of PI3Kδ in hematopoietic cells provided the fundamental rationale for developing isoform-specific inhibitors like idelalisib as targeted therapeutics for B-cell malignancies.
This compound (formerly known as CAL-101 and GS-1101) is an orally bioavailable, ATP-competitive kinase inhibitor that specifically targets the p110δ catalytic subunit of PI3Kδ with high potency and selectivity. [1] [4] The structural characterization of this compound binding to PI3Kδ has been elucidated through biochemical and biophysical studies, including X-ray crystallography, which revealed that this compound binds to the ATP-binding pocket of the p110δ catalytic subunit. [4] This binding mode is characterized by specific molecular interactions that confer remarkable isoform selectivity, with this compound demonstrating significantly reduced affinity for other PI3K isoforms (α, β, and γ) and minimal off-target activity against other kinases. [1] The selectivity profile is crucial for this compound's therapeutic utility, as inhibition of the ubiquitously expressed PI3Kα and PI3Kβ isoforms would likely result in unacceptable toxicities due to their essential roles in fundamental cellular processes across all tissue types.
The biochemical potency of this compound against PI3Kδ has been quantified in enzymatic assays, demonstrating low nanomolar inhibition (IC50 values typically <10 nM). [1] Surface plasmon resonance (SPR) studies have further characterized the binding kinetics of this compound to PI3Kδ, revealing rapid association and slow dissociation rates that contribute to sustained target coverage. [4] This prolonged target engagement translates to continuous pathway suppression throughout the dosing interval, which is particularly important for disrupting the persistent survival signals in malignant B cells. The structural insights gained from these biophysical studies have not only elucidated the molecular basis of this compound's selectivity but have also informed the design of next-generation PI3Kδ inhibitors with potentially improved therapeutic indices.
The primary biochemical function of PI3Kδ is to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. [1] PIP3 serves as a critical docking site for pleckstrin homology (PH) domain-containing proteins, most notably AKT (protein kinase B), which becomes activated through phosphorylation by PDK1 and mTORC2. [1] By inhibiting PI3Kδ-mediated PIP3 production, this compound disrupts this membrane recruitment and activation cascade, leading to suppression of downstream signaling through the AKT/mTOR axis, MAPK pathways, and NF-κB. [1] These pathways collectively regulate essential cellular processes including survival, proliferation, metabolism, and stress responses in malignant B cells.
At the cellular level, this compound exerts multiple functional effects on malignant B cells:
Induction of Apoptosis: this compound treatment promotes apoptosis through several mechanisms, including reduction of the short-lived anti-apoptotic protein Mcl-1 and induction of DNA damage response markers such as γH2AX. [5]
Inhibition of Proliferation: By disrupting BCR-derived PI3K signaling, this compound dampens survival signals essential for malignant B-cell expansion. [5]
Disruption of Microenvironment Interactions: this compound inhibits signaling from CXCR4 and CXCR5 receptors, which are critical for B-cell trafficking and homing to protective niche environments in lymph nodes and bone marrow. [3]
Mobilization from Protective Niches: By disrupting integrin-mediated adhesion and chemotaxis, this compound mobilizes malignant B cells from lymphoid tissues into the peripheral circulation, potentially making them more vulnerable to conventional therapies. [3]
The following diagram illustrates the key signaling pathways affected by this compound-mediated PI3Kδ inhibition:
This compound inhibits PI3Kδ, blocking oncogenic signaling in B-cell malignancies.
The comprehensive characterization of this compound's mechanism of action has employed diverse experimental approaches spanning biochemical, cellular, and in vivo models. Biochemical assays using purified PI3K isoforms have been essential for quantifying the potency and selectivity of this compound. These typically involve kinase activity measurements that monitor the conversion of PIP2 to PIP3 using various detection methods, including radioactivity-based assays, ELISA formats, or fluorescence polarization techniques. [4] For cellular studies, primary CLL cells isolated from patient blood samples have been particularly valuable, as they retain the characteristic dependence on microenvironmental survival signals that this compound disrupts. [5] These primary cells are typically cultured in the presence of stromal cell co-culture systems or survival factors (such as CD40L, IL-4, or CXCL12) to mimic the protective lymph node microenvironment before treatment with this compound.
Functional assessments of this compound effects include measurements of apoptosis (using Annexin V staining or caspase activation assays), proliferation (via thymidine incorporation or CFSE dilution), and migration toward chemokines like CXCL12 and CXCL13. [5] Western blot analysis of signaling intermediates, particularly phosphorylation of AKT, S6 ribosomal protein, and FOXO transcription factors, provides direct evidence of pathway inhibition. [5] More specialized techniques such as surface plasmon resonance (SPR) have been employed to characterize the binding kinetics and affinity of this compound for PI3Kδ, while X-ray crystallography has revealed the structural details of the drug-target interaction at atomic resolution. [4] Each of these methodologies contributes unique insights into different aspects of this compound's mechanism of action, from molecular binding to functional consequences in disease-relevant models.
Table 1: Key Quantitative Parameters of this compound Mechanism of Action
| Parameter | Experimental System | Value/Range | Significance | Reference |
|---|---|---|---|---|
| Biochemical Potency | Purified PI3Kδ enzyme assay | IC50 < 10 nM | Demonstrates high potency against target | [1] |
| Isoform Selectivity | Panel of PI3K isoforms | >50-300 fold selective vs PI3Kα/β/γ | Minimizes off-target toxicities | [1] |
| Apoptosis Induction | Primary CLL cells | Moderate apoptosis as single agent | Direct cytotoxic effect | [5] |
| Mcl-1 Reduction | CLL cells after 24h treatment | Significant decrease | Removes anti-apoptotic block | [5] |
| Global RNA Synthesis Inhibition | CLL cells after treatment | Significant decrease | Impacts short-lived proteins | [5] |
| γH2AX Induction | CLL cells after treatment | Observable increase | Indicates DNA damage response | [5] |
| AKT Phosphorylation Inhibition | IgM-stimulated CLL cells | Significant reduction | Blocks proximal signaling | [5] |
The synergistic potential of this compound with other anticancer agents has been systematically evaluated using rigorous experimental designs. One representative study investigated the combination of this compound with bendamustine, an alkylating agent, in primary CLL cells. [5] The experimental protocol involved exposing CLL cells to clinically relevant concentrations of each drug alone and in combination, followed by assessment of apoptosis at 48 hours using Annexin V/propidium iodide staining and flow cytometry. Synergy quantification was performed using combination index (CI) analysis according to the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. The study demonstrated that the this compound-bendamustine combination resulted in synergistic cytotoxicity (CI < 1), with mechanistic investigations suggesting that the synergy derived from this compound-mediated reduction in Mcl-1 levels coupled with bendamustine-induced DNA damage. [5]
Similar methodological approaches have been applied to evaluate this compound combinations with other therapeutic agents, including CDK4/6 inhibitors like palbociclib in B-cell lymphoma models. [6] In these studies, the experimental workflow typically involves pretreatment with this compound followed by combination treatment, assessment of cell viability using MTT or similar assays, cell cycle analysis by propidium iodide staining, and Western blot analysis of key pathway components. These systematic combination studies have revealed that this compound can enhance the anti-tumor effects of other targeted agents, potentially through parallel pathway inhibition or complementary mechanisms of action that collectively impose greater stress on the malignant cells' survival networks.
This compound received regulatory approval in 2014 in both the United States and European Union for the treatment of specific indolent B-cell malignancies. [1] The approved indications include relapsed/refractory chronic lymphocytic leukemia (CLL) in combination with rituximab, relapsed follicular lymphoma (FL) as monotherapy, and relapsed small lymphocytic lymphoma (SLL) as monotherapy. [1] [3] Additionally, the European Medicines Agency granted approval for this compound as first-line therapy for poor-prognosis CLL patients with 17p deletions or TP53 mutations who are unsuitable for chemo-immunotherapy. [1] The clinical development program that supported these approvals demonstrated impressive efficacy in heavily pretreated patient populations, with overall response rates ranging from 57% to 74% across different trials. [1] [2]
The pivotal clinical evidence for this compound includes a phase II study in 125 patients with indolent lymphoma that had not responded to rituximab or alkylating agents, which demonstrated an overall response rate of 57% with 6% complete responses and a median progression-free survival of 11 months. [2] In the CLL setting, a randomized controlled trial comparing this compound plus rituximab versus placebo plus rituximab in relapsed CLL patients demonstrated significantly improved progression-free survival, leading to early trial termination due to definitive efficacy. [1] However, subsequent long-term follow-up of PI3Kδ inhibitors revealed challenges with overall survival benefit and significant toxicities, which ultimately led to voluntary withdrawals of several PI3Kδ inhibitors, including this compound, from the market for some indications. [2] This evolution in the risk-benefit assessment of PI3Kδ inhibitors highlights the importance of long-term safety monitoring and comparative effectiveness research in the drug development process.
The clinical application of this compound requires careful management of characteristic toxicities that emerged during its development and post-marketing experience. The most significant adverse events associated with this compound include hepatotoxicity (transaminitis), severe diarrhea/colitis, pneumonitis, and intestinal perforations. [2] In clinical trials, severe adverse events occurred with considerable frequency, including neutropenia (27%), increased liver transaminases (13%), diarrhea (13%), and pneumonia (7%). [2] These toxicities appear to be mechanism-based, resulting from PI3Kδ inhibition in immune cells and consequent dysregulation of immune responses, rather than off-target effects.
The safety profile of this compound has been compared with other therapeutic options in recent clinical studies. In the phase III BRUIN CLL-321 trial, which compared pirtobrutinib (a noncovalent BTK inhibitor) with this compound plus rituximab or bendamustine plus rituximab, this compound-containing regimens demonstrated higher rates of grade ≥3 treatment-emergent adverse events (73.4% vs 57.7% with pirtobrutinib) and higher rates of treatment discontinuation due to adverse events (34.9% vs 17.2% with pirtobrutinib). [7] These findings underscore the challenges associated with long-term PI3Kδ inhibition and have prompted the development of strategies to mitigate these toxicities, including more intensive monitoring early in treatment, prophylactic antimicrobials, and potential dosing modifications. The recognition and management of these class-specific adverse events remain crucial for optimizing the therapeutic index of this compound in clinical practice.
Research continues to explore rational combinations that may enhance the efficacy of this compound while potentially mitigating its toxicity profile. One promising approach combines this compound with bendamustine, where preclinical studies in primary CLL cells demonstrated synergistic cytotoxicity. [5] The mechanistic basis for this synergy appears to involve this compound-mediated reduction of Mcl-1 levels coupled with bendamustine-induced DNA damage, creating a dual assault on the malignant cells' survival mechanisms. [5] Another innovative combination strategy involves pairing this compound with CDK4/6 inhibitors such as palbociclib in B-cell lymphoma models. [6] This combination leverages the ability of this compound to enhance the anti-tumor effects of CDK4/6 inhibition, potentially through regulation of PLK1 expression. [6]
Additional combination approaches under investigation include this compound with other targeted agents such as BTK inhibitors, BCL-2 inhibitors, or monoclonal antibodies. The scientific rationale for these combinations rests on targeting parallel survival pathways or creating synthetic lethal interactions that preferentially affect malignant cells while sparing normal tissues. From a methodological perspective, these combination studies require careful experimental design, including appropriate single-agent controls, matrixed concentration ranges, validated synergy quantification methods, and mechanistic investigations to elucidate the biological basis of any observed synergistic interactions. The ongoing exploration of novel this compound combinations reflects the broader trend in oncology therapeutics toward precision medicine approaches that match specific drug combinations to the molecular vulnerabilities of individual patients' malignancies.
The clinical context for this compound has evolved significantly since its initial approval, with the emergence of new therapeutic options for B-cell malignancies, particularly in the relapsed/refractory setting. Recent randomized trials have compared next-generation agents against this compound-containing regimens, such as the phase III BRUIN CLL-321 study which demonstrated superior progression-free survival with pirtobrutinib (median PFS 14 months) compared to this compound plus rituximab or bendamustine plus rituximab (median PFS 8.7 months). [7] Despite these developments, this compound remains an important tool for understanding PI3Kδ biology and for treating specific patient subpopulations who may not tolerate or have access to newer agents.
In the research realm, this compound continues to serve as a valuable probe for dissecting PI3Kδ-dependent signaling in both normal and malignant immune cells. Recent investigations have explored the role of PI3Kδ in regulating the tumor immune microenvironment, particularly through its effects on regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). [2] Studies using this compound as a selective PI3Kδ inhibitor have helped elucidate how PI3Kδ inhibition might modulate the tumor microenvironment to enhance anti-tumor immunity, potentially providing a rationale for combining PI3Kδ inhibitors with immunotherapeutic approaches. [2] These research applications leverage this compound's well-characterized selectivity to answer fundamental questions about immune cell biology while simultaneously identifying new potential therapeutic applications beyond B-cell malignancies.
Table 2: Clinical Efficacy Outcomes from Key this compound Studies
| Study Population | Regimen | Overall Response Rate | Median PFS | Notable Toxicities | Reference |
|---|---|---|---|---|---|
| Relapsed/Refractory iNHL | This compound monotherapy | 57% (6% CR) | 11 months | Neutropenia (27%), Increased LFTs (13%), Diarrhea (13%) | [2] |
| Relapsed CLL | This compound + Rituximab | Significantly improved vs placebo + rituximab | Not reported | Hepatotoxicity, Diarrhea, Pneumonitis | [1] |
| cBTKi-pretreated CLL/SLL | This compound + Rituximab (from BRUIN CLL-321) | Not separately reported | 8.7 months (combined with BR arm) | Higher grade ≥3 AEs vs pirtobrutinib (73.4% vs 57.7%) | [7] |
The Phosphoinositide 3-kinase delta (PI3Kδ) pathway is a crucial component of B Cell Receptor (BCR) signaling, which is fundamentally important for the survival and proliferation of Chronic Lymphocytic Leukemia (CLL) cells [1] [2] [3].
The diagram below illustrates the core PI3Kδ signaling pathway downstream of the BCR.
Targeting the PI3K pathway, specifically the p110δ isoform, has proven to be an effective therapeutic strategy in CLL [1] [4]. The following table summarizes key PI3K inhibitors, their targets, and clinical status.
| Agent | Primary Target(s) | Key Clinical Data & Status in CLL | Notable Characteristics & Challenges |
|---|---|---|---|
| Idelalisib [1] [6] | PI3Kδ | Phase III: Combined with rituximab vs. placebo-rituximab in R/R CLL. Improved median PFS (20.3 mos) and OS (40.6 mos) [4]. Approved for R/R CLL. | First-in-class; limited by immune-mediated toxicities (e.g., colitis, pneumonitis, transaminitis) [1] [4]. |
| Duvelisib [1] [7] | PI3Kδ / PI3Kγ | Phase III (DUO): Vs. ofatumumab in R/R CLL. Significantly improved PFS [1]. Approved for R/R CLL after ≥2 prior therapies. | Dual δ/γ inhibition; toxicities similar to this compound, including infections and diarrhea/colitis [1] [4]. |
| Umbralisib [1] | PI3Kδ / CK1ε | Phase III: Demonstrated efficacy in R/R CLL. Approved for Follicular Lymphoma and Marginal Zone Lymphoma. | Different chemical structure; associated with a more favorable safety profile in trials [1]. |
| Copanlisib [1] | PI3Kα / PI3Kδ | Clinical activity in follicular lymphoma. Not approved for CLL. | Pan-PI3K inhibitor; intravenous administration [1]. |
| Parsaclisib [1] | PI3Kδ | Evaluated in early-phase clinical trials. Not approved. | Next-generation inhibitor [1]. |
| Zandelisib [1] [4] | PI3Kδ | Investigated with intermittent dosing in clinical trials. Not approved. | Next-generation inhibitor; intermittent dosing strategy to improve tolerability [4]. |
For researchers investigating PI3Kδ signaling in CLL models, here are detailed methodologies for key experiments drawn from recent studies.
Assessing Cell Viability and Apoptosis [7]:
Inhibiting BCR-Induced Signaling and Chemokine Production [7]:
Evaluating Effects on CLL Cell Migration [7]:
The following workflow summarizes a typical experimental process for evaluating a PI3Kδ inhibitor in primary CLL cells.
Despite their efficacy, the use of first-generation PI3Kδ inhibitors like this compound and duvelisib has been limited by immune-mediated toxicities [4]. Current research is focused on several strategies to overcome these limitations:
The core of the novel strategy involves a specific sequence and conditions designed to minimize the formation of key impurities from the outset [1].
The following diagram illustrates the logical workflow of this impurity control strategy.
The table below summarizes the main advantages and results of this novel manufacturing strategy.
| Feature | Description & Benefit |
|---|---|
| Impurity Control | Directly controls desfluoro impurity (13) and the undesired enantiomer at source [1]. |
| Scalability | Process demonstrated on a larger, laboratory scale, indicating suitability for industrial production [1]. |
| Stereochemical Integrity | Cyclisation step does not compromise the existing chiral center, ensuring high chiral purity of the final API [1]. |
| Overall Performance | Achieves good chemical and chiral purities coupled with good yields [1]. |
While full synthetic details are in the primary literature [1], the protocol hinges on two key controlled steps:
Reduction of Nitro Intermediate (4) [1]
Cyclisation of Diamide (17) [1]
Beyond the specific impurities addressed in the novel route, other synthesis pathways generate various this compound impurities. Suppliers offer reference standards for over a dozen different this compound-related compounds, which are crucial for analytical method development and quality control [2].
The table below summarizes core findings from recent studies on how this compound reprograms gene expression and modulates pathway activity.
| Key Finding | Biological Consequence / Mechanism | Context / Model System | Citation(s) |
|---|---|---|---|
| Synergy with FAO Inhibition | Inhibition of Fatty Acid Oxidation (FAO) synergistically enhances this compound's cytotoxicity. | Primary CLL cells ex vivo; high FAM-score predicts sensitivity. | [1] |
| Induction of Immune Dysfunction | Reduces T-cell cytotoxicity, granzyme B secretion, and cytokine production; reduces NK-cell proliferation and cytotoxicity. | T-cells and NK-cells from Healthy Donors and CLL patients ex vivo. | [2] |
| Alteration of T-cell Populations | Depletes Regulatory T-cells (Tregs), skewing balance toward T effector cells; linked to early autoimmune toxicity. | Single-cell RNA/TCR-seq of CLL patient PBMCs during this compound treatment. | [3] |
| Direct Transcriptional Regulation | Oncogenic fusion protein TCF3-PBX1 directly regulates PIK3CD (encodes p110δ), creating vulnerability. | Relapsed B-cell Precursor ALL (BCP-ALL) patient samples and cell lines. | [4] |
| Transcriptional Modulation & Chemo-Synergy | Synergy with bendamustine linked to global inhibition of RNA synthesis, not enhanced DNA damage. | Primary CLL cells ex vivo; synergy observed in del17p patients. | [5] |
Here are the methodologies used in the cited research to generate the findings above.
This protocol is based on studies that analyzed this compound's effect on immune cell populations [6] [3].
This pipeline, used to profile drug responses in cancer cells, can be adapted for this compound studies [7].
This approach analyzes the global transcriptomic impact of this compound in a clinical setting [8].
The diagram below illustrates this compound's core mechanism of action and its downstream transcriptomic consequences on immune cells, as revealed by the studies discussed.
This compound inhibits PI3Kδ, modulating transcriptomes in immune cells and causing cytotoxic effects in target cells and dysfunctional changes in others.
Transcriptomic analyses reveal this compound's dual nature: a potent anti-leukemic agent with significant immunomodulatory effects that explain both its efficacy and toxicity profile [3] [2].
Key research applications include:
Idelalisib promotes apoptosis through direct and indirect mechanisms, primarily by inhibiting the PI3Kδ-mediated survival pathway.
| Mechanism | Description |
|---|---|
| Core Signaling Inhibition | Inhibits PI3Kδ, a key kinase for B-cell survival, reducing phosphorylation of downstream effectors like AKT and GSK3β [1] [2]. |
| Transcriptional Activation of PUMA | Triggers p65/NF-κB-mediated transcriptional upregulation of the pro-apoptotic protein PUMA (p53 up-regulated modulator of apoptosis) [1]. |
| Altered Bcl-2 Family Dynamics | Increases expression of pro-apoptotic BIM and reduces levels of anti-apoptotic proteins Bcl-XL and Mcl-1, shifting balance toward apoptosis [3] [1]. |
| Disruption of Microenvironment | Blocks signals from the tumor microenvironment (e.g., via CXCR4/CXCR5 receptors) that malignant B-cells depend on, leading to their mobilization and death [2]. |
This compound induces apoptosis via PI3Kδ inhibition and microenvironment disruption.
Experimental data from cell lines and primary patient samples validate the role of these mechanisms in this compound-induced cell death.
| Cell Type / Model | Key Findings on Apoptosis | Experimental Methods Used |
|---|
| Colon Cancer Cell Lines (HCT116, others) | • PUMA induction is necessary for apoptosis. • Caspase-3 and -9 are activated. • Cytochrome c is released from mitochondria. • Apoptosis is p53-independent [1]. | • Cell viability assays (MTS) • Western blotting • Annexin V/PI staining & flow cytometry • Caspase activity assays • Chromatin Immunoprecipitation (ChIP) [1]. | | Primary CLL & NHL Cells (Patient-derived) | • Viability decreased in a dose-dependent manner. • 2 mM phenylbutyrate (a related agent) decreased viability by >50% in 100% of CLL samples tested [4]. | • MTT cell viability assay • Flow cytometry with 7-aminoactinomycin D staining to quantify apoptosis [4]. | | Ide-R B-cell Malignancy Models (KARPAS1718, VL51) | • Proteasome inhibitor (ixazomib) was effective, suggesting a role in overcoming resistance. • Altered phosphorylation and expression of Bcl-2, Bim, and Mcl-1 were observed [3]. | • CellTiter-Glo viability assay • (Phospho)protein profiling • Drug sensitivity and resistance testing (DSRT) [3]. |
This compound's efficacy can be enhanced through rational combination therapies, which is particularly relevant for addressing drug resistance.
| Approach / Context | Mechanism & Findings |
|---|---|
| With Chemotherapy | In colon cancer cells, this compound synergized with 5-FU and regorafenib to induce markedly higher levels of apoptosis, an effect that was PUMA-dependent [1]. |
| With Other Targeted Agents | A 2024 study shows this compound enhances the anti-tumor effect of the CDK4/6 inhibitor palbociclib in B-cell lymphoma models, involving the mitotic regulator PLK1 [5]. |
| Overcoming Resistance | Research in 2025 indicates that resistance to PI3Kδ inhibition can coincide with increased dependence on the proteasome. Combining this compound with proteasome inhibitors (e.g., ixazomib, bortezomib) may overcome this resistance [3]. |
To investigate this compound-induced apoptosis, standard protocols in cell biology and molecular pharmacology are employed.
In CLL, the epigenome, particularly DNA methylation, is not a static entity but undergoes dynamic changes. These changes include epimutations, which are stochastic changes in DNA methylation that contribute to intraclonal heterogeneity and evolution [1] [2].
To study these epigenetic changes, researchers use several high-throughput methodologies. The table below summarizes the primary techniques.
| Method | Key Principle | Application in CLL Research |
|---|---|---|
| MBD-Seq [5] | Affinity enrichment of methylated CpG-rich regions using Methyl-CpG-Binding Domain proteins. | Genome-wide identification of hypermethylated regions; useful for profiling noncoding RNAs and repetitive elements. |
| Bisulfite Sequencing (RRBS, WGBS) [5] [2] | Bisulfite conversion of DNA (cytosines are deaminated, but 5-methylcytosines are protected). | High-resolution, single-base-pair quantification of methylation levels; ideal for detailed analysis of specific loci or the entire genome. |
| Methylation Microarrays (e.g., 450K/EPIC) [4] | Hybridization of bisulfite-converted DNA to probes targeting specific CpG sites across the genome. | Cost-effective profiling of hundreds of thousands of pre-selected CpG sites; widely used for biomarker discovery in large cohorts. |
The following diagram illustrates a generalized workflow for identifying and validating functional epigenetic modulators in CLL, integrating multiple profiling methods:
Experimental workflow for identifying epigenetic modulators of drug sensitivity in CLL.
Recent studies have moved beyond cataloging methylation changes to identifying specific, functionally significant regions. Research has demonstrated that post-treatment survival is linked to methylation at specific differentially methylated regions (DMRs).
| Epigenetic Regulator / DMR | Methylation Change | Functional & Clinical Association |
|---|---|---|
| HOXA4 [4] | Hypermethylation (silencing) | Strongly associated with shorter post-treatment survival. Re-expression increased apoptosis in response to fludarabine, ibrutinib, and this compound. |
| MAFB & SLCO3A1 [4] | Hypermethylation | Also associated with post-treatment patient survival, though HOXA4 showed the strongest effect. |
| CRNDE (lncRNA) [5] | Hypermethylation | Correlated with inferior patient outcome. Methylation level showed an inverse correlation with gene expression. |
| AC012065.7 (lncRNA) [5] | Hypomethylation | Correlated with inferior patient outcome. |
| ZAP70 [2] | Hypomethylation at specific CpG site (CpG+223) | A superior biomarker for overall survival and time-to-first-treatment compared to IGHV status or ZAP70 protein expression. |
This compound is a first-in-class, oral inhibitor of the phosphoinositide-3-kinase (PI3K) delta isoform [6]. This isoform is critical for the activation, proliferation, and survival of CLL cells. By inhibiting PI3Kδ, this compound disrupts downstream signaling, leading to apoptosis and inhibits homing and retention of malignant B-cells in lymphoid tissues [6].
While the search results do not describe a direct molecular link between specific epimutations and this compound response, the functional study on HOXA4 provides a critical connection. The finding that HOXA4 methylation influences sensitivity to this compound suggests that the baseline CLL epigenome can determine how effectively a patient will respond to this therapy [4]. The broader concept is that the CLL epigenome, shaped by genetic background and prior treatments, creates a cellular context that modulates the efficacy of targeted drugs like this compound.
The integration of epigenomics into CLL research is revealing new layers of complexity and opportunity.
Idelalisib's therapeutic effect stems from its targeted action on the PI3Kδ pathway, which is critically involved in B-cell receptor signaling and communication with the tumor microenvironment.
This compound inhibits PI3Kδ, a key node in multiple pro-survival signaling pathways.
This diagram illustrates how this compound targets PI3Kδ, a central hub for signals from multiple receptors. By inhibiting PI3Kδ, this compound blocks downstream pro-survival pathways and disrupts the cellular processes that depend on them [1] [2] [3]. The clinical manifestation of this mechanism is a characteristic redistribution lymphocytosis—a transient increase in lymphocyte count in the blood as cells are flushed out of lymphoid tissues, which is considered a target-related effect rather than a true adverse event [1].
The clinical benefit of this compound's mechanism of action has been established in several pivotal trials, leading to its regulatory approval for relapsed CLL and indolent non-Hodgkin lymphomas.
| Trial Detail | Phase II in iNHL (Gopal et al.) [2] | Phase III in CLL (Furman et al.) [1] [2] |
|---|---|---|
| Patient Population | 125 patients with relapsed indolent NHL, refractory to rituximab and alkylating agent. | 220 patients with relapsed CLL, unsuited for cytotoxic chemotherapy. |
| Regimen | This compound monotherapy (150 mg twice daily). | This compound + Rituximab vs. Placebo + Rituximab. |
| Overall Response Rate (ORR) | 57% [2] | 81% (this compound arm) vs. 13% (Placebo arm) [1] [2] |
| Effect on Lymph Nodes | Over 90% of patients had a reduction in lymph node size [1]. | Data specifically highlights node shrinkage as a key effect [1]. |
| Progression-Free Survival (PFS) | Median PFS: 11.0 months [2]. | 24-week PFS rate: 93% (this compound) vs. 46% (Placebo); Median PFS not reached (this compound) vs. 5.5 months (Placebo) [2]. |
Researchers use specific in vitro and ex vivo models to dissect this compound's impact on the tumor microenvironment and CXCR4/CXCR5 signaling.
| Experimental Approach | Key Methodology | Measurable Outcomes |
|---|
| Stromal Co-culture Models [1] [4] | Co-culture of primary CLL or lymphoma cells with stromal cells (e.g., mesenchymal stem cells, nurse-like cells). | - Cell survival/apoptosis (via flow cytometry).
This compound has a distinct safety profile. The most common serious adverse events from clinical trials include [1] [2]:
While this compound is an established therapy, several research areas remain active:
Chronic lymphocytic leukemia (CLL) represents the most frequent type of leukemia in adults, with an estimated age-adjusted incidence of 4.6 per 100,000 inhabitants per year. The disease typically affects older patients, with a median age at diagnosis of 70 years, and displays a highly variable clinical course. The treatment landscape for CLL has evolved significantly over the past decade, with a shift from conventional chemoimmunotherapy regimens to targeted agents that interrupt crucial signaling pathways for CLL cell survival, including Bruton tyrosine kinase (BTK), PI3 kinase, and BCL2 inhibitors. [1]
Idelalisib (Zydelig) emerged as a groundbreaking therapeutic option when it received FDA approval in 2014 for the treatment of relapsed/refractory CLL in combination with rituximab. This approval was based on its mechanism as a first-in-class PI3Kδ inhibitor that targets a specific isoform of phosphoinositide 3-kinase that is predominantly expressed in hematopoietic cells. The selective inhibition of PI3Kδ disrupts multiple signaling pathways critical for B-cell survival, proliferation, and homing, making it particularly effective in managing B-cell malignancies like CLL. [2]
The combination of this compound with rituximab represents an important therapeutic advancement for patients with relapsed or refractory CLL, particularly those with high-risk genetic features such as del(17p) or TP53 mutations who demonstrate poor responses to conventional chemoimmunotherapy. This combination offers a chemotherapy-free approach that can induce durable responses even in heavily pretreated patient populations, filling a significant gap in the CLL treatment armamentarium. [3] [2]
The efficacy of this compound combination therapy has been evaluated in multiple clinical trials involving patients with relapsed or refractory CLL. A phase 1, open-label study investigated this compound in combination with rituximab (IR), bendamustine (IB), or both (IBR) in 52 patients with a median of 3 prior therapies. The results demonstrated compelling clinical activity across all treatment groups, with an overall response rate (ORR) of 84.6%. The breakdown by treatment regimen revealed an ORR of 89.5% in the IR group, 77.8% in the IB group, and 86.7% in the IBR group. The overall median progression-free survival (PFS) was 25.6 months, with a median duration of response (DOR) of 26.6 months, indicating durable tumor control in this heavily pretreated population. [3]
A pivotal phase III randomized double-blind placebo-controlled study compared bendamustine and rituximab (BR) plus this compound versus BR alone in 416 patients with relapsed/refractory CLL. This trial demonstrated that adding this compound to BR resulted in a significant improvement in progression-free survival, increasing from 11.1 months to 23.1 months—a 67% reduction in the risk of disease progression or death. The results were so compelling that the Independent Data Monitoring Committee recommended immediate discontinuation of the study and release of the information due to overwhelming benefit. [4]
Table 1: Efficacy Outcomes of this compound Combinations in Relapsed/Refractory CLL
| Parameter | IR (n=19) | IB (n=18) | IBR (n=15) | Overall (N=52) |
|---|---|---|---|---|
| ORR (%) | 89.5% | 77.8% | 86.7% | 84.6% |
| Median PFS (months) | Not reported | Not reported | Not reported | 25.6 |
| Median DOR (months) | Not reported | Not reported | Not reported | 26.6 |
| Median OS (months) | Not reported | Not reported | Not reported | Not reached |
This compound combination therapy has demonstrated particular utility in high-risk genetic subgroups. Patients with TP53 disruption (either del(17p) or TP53 mutation) typically have poor outcomes with conventional chemoimmunotherapy, with markedly shorter PFS and OS. In contrast, studies have shown that this compound-based regimens can overcome this high-risk feature, providing similar response rates to those observed in the overall CLL population. This makes this compound combinations particularly valuable for patients with these genetic abnormalities who are unsuitable for chemo-immunotherapy. [2] [5]
The safety profile of this compound combination therapy requires careful attention, as certain adverse events (AEs) occur with significant frequency. In the phase 1 study of this compound combinations, the most common grade ≥3 adverse events (occurring in ≥10% of patients) included pneumonia (19.2%), diarrhea (13.5%), and febrile neutropenia (17.3%). The authors noted that while the regimens were highly active, the tolerability profile suggests they should be used cautiously in this patient population. [3]
Other important adverse events that have been associated with this compound include hepatic transaminase elevations, rash, and colitis. These toxicities often necessitate close monitoring, particularly during the initial months of therapy, and may require dose modifications or corticosteroids for management. The incidence of serious infections, including Pneumocystis jirovecii pneumonia and cytomegalovirus infection/reactivation, underscores the importance of appropriate antimicrobial prophylaxis and vigilant monitoring. [3] [2]
Table 2: Common Grade ≥3 Adverse Events with this compound Combination Therapy
| Adverse Event | Incidence (%) | Management Recommendations |
|---|---|---|
| Pneumonia | 19.2% | Prompt evaluation of fever or respiratory symptoms, consider antibiotic prophylaxis |
| Diarrhea | 13.5% | Exclude infectious etiology, consider corticosteroids for non-infectious colitis |
| Febrile Neutropenia | 17.3% | Monitor blood counts regularly, use growth factor support as needed |
| Hepatotoxicity | Not specified | Regular monitoring of liver function tests, dose modification for elevations |
| Rash | Not specified | Supportive care, topical or systemic corticosteroids for severe cases |
When compared with other targeted agents in CLL, this compound carries a distinct safety profile that differs from BTK inhibitors like ibrutinib or the BCL2 inhibitor venetoclax. The immunomodulatory effects of PI3Kδ inhibition likely contribute to the unique pattern of inflammatory and immune-related toxicities observed with this compound. This safety profile necessitates careful patient selection and thorough education regarding potential adverse events. [1] [5]
Based on the clinical trial evidence and prescribing information, the following protocol is recommended for this compound combination therapy in relapsed/refractory CLL:
This compound: 150 mg administered orally twice daily, approximately 12 hours apart, with or without food. Treatment should be continued until disease progression or unacceptable toxicity. [3]
Rituximab: 375 mg/m² administered as an intravenous infusion on a weekly schedule for 8 doses. Premedication with an analgesic/antipyretic and an antihistamine is recommended before each infusion. [3]
For the combination with bendamustine and rituximab, the following modifications apply:
Bendamustine: 70 mg/m² administered as a 30-minute intravenous infusion on days 1 and 2 of each 28-day cycle, for 6 cycles. [3]
Rituximab: When combined with bendamustine, administer 375 mg/m² on day 1 of each 28-day cycle for 6 cycles. [3]
The sequence of administration on treatment days should be: this compound administered first, followed by bendamustine (if applicable), then rituximab. [3]
Dose modifications of this compound may be necessary based on specific toxicities:
Hepatotoxicity: For ALT/AST elevations >5-20 × upper limit of normal (ULN), interrupt this compound until resolution to ≤1 × ULN, then resume at 100 mg twice daily. For recurrent elevations or ALT/AST >20 × ULN, permanently discontinue. [3]
Diarrria/Colitis: For grade ≥3 diarrhea or colitis, interrupt this compound until resolution to grade ≤1, then resume at 100 mg twice daily. For recurrent grade ≥3 events, consider permanent discontinuation. [3]
Pneumonitis: Permanently discontinue this compound for any grade of pneumonitis. [3]
Neutropenia: For ANC <500/μL, interrupt this compound until ANC recovers to ≥500/μL, then resume at the same dose. For recurrent neutropenia, consider dose reduction to 100 mg twice daily. [3]
This compound is an orally bioavailable ATP-competitive kinase inhibitor that targets the phosphoinositide 3-kinase p110 isoform δ (PI3Kδ) with high potency and selectivity. The near exclusive expression of the PI3Kδ isoform in hematopoietic cells and the selectivity of this compound for this isoform are essential for both its efficacy and tolerability profile. [2]
In normal and malignant B-cells, PI3Kδ critically regulates multiple signaling pathways driven by key receptors, including the B-cell receptor (BCR), Fc-gamma receptor (FcγR), toll-like receptors (TLR), C-X-C chemokine receptors (CXCR4/5), and tumor necrosis factor (TNF) receptor family. PI3Kδ functions to integrate and transduce these signals from the microenvironment, thereby promoting malignant B-cell proliferation, growth, survival, adhesion, and homing. [2]
The BCR pathway represents a particularly important oncogenic driver in CLL and other B-cell malignancies. Upon BCR activation, PI3Kδ recruitment to the cell membrane is mediated by the association of its p85 regulatory subunit with phosphorylated tyrosine motifs in the B-cell antigen CD19 and BCAP (B-cell PI3K adaptor protein). Once activated, PI3Kδ mediates phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to yield phosphatidylinositol-3,4,5-trisphosphate (PIP3), which functions as a second messenger to assemble and activate downstream signaling complexes, including the AKT/mTOR pathway, MAPK signaling, and NF-κB activation. [2]
The following diagram illustrates the key signaling pathways affected by this compound in CLL:
Diagram 1: PI3Kδ Signaling Pathway in CLL and this compound Mechanism of Action
By selectively inhibiting PI3Kδ, this compound disrupts these critical signaling cascades, leading to reduced proliferation, enhanced apoptosis, and impaired homing of malignant B-cells to protective microenvironments. This multifaceted mechanism explains the significant clinical activity observed in patients with relapsed or refractory CLL. [2]
This compound in combination with rituximab is specifically indicated for the treatment of patients with relapsed CLL who have received at least one prior therapy. In the European Union, it is also approved as first-line therapy for poor-prognosis CLL with 17p deletions or TP53 mutations in patients unsuitable for chemo-immunotherapy. [2]
Key eligibility criteria from clinical trials included:
Patients receiving this compound combination therapy require diligent monitoring to ensure early detection and management of potential toxicities:
Hematologic monitoring: Complete blood counts should be assessed regularly throughout treatment, with increased frequency during the first few months. [3]
Hepatic function: Liver transaminases (ALT/AST) and bilirubin should be monitored at least every 2 weeks for the first 3 months, then monthly thereafter. [3]
Infectious complications: Patients should be closely monitored for signs and symptoms of infection, including opportunistic infections. Prophylaxis for Pneumocystis jirovecii pneumonia should be strongly considered. [3]
Gastrointestinal toxicity: Patients should be educated to report any diarrhea promptly, with appropriate evaluation to distinguish this compound-associated colitis from infectious causes. [3]
The development of this compound represents a significant advancement in the management of relapsed/refractory CLL, particularly for high-risk patients with genetic alterations such as del(17p) or TP53 mutations. The combination of this compound with rituximab provides a chemotherapy-free option that demonstrates high response rates and durable disease control even in heavily pretreated populations. [3] [2] [4]
Despite its efficacy, the safety profile of this compound necessitates careful patient selection, thorough education, and diligent monitoring. The unique toxicity pattern, including hepatotoxicity, diarrhea/colitis, and pneumonitis, requires proactive management and may limit its use in some patient populations. [3]
The treatment landscape for CLL continues to evolve rapidly, with multiple novel agents and combinations under investigation. Future research directions include optimizing the sequencing of targeted therapies, developing strategies to manage toxicities while maintaining efficacy, and identifying biomarkers that can predict both response and susceptibility to specific adverse events. For patients who are double-refractory to both BTK and BCL2 inhibitors, this compound may represent an important therapeutic option, though such patients are ideally treated within clinical protocols evaluating novel agents. [1] [5]
As the CLL therapeutic armamentarium expands, the role of this compound combination therapy will continue to be refined based on emerging comparative effectiveness data, long-term safety observations, and the development of next-generation PI3Kδ inhibitors with potentially improved therapeutic indices.
The phosphatidylinositol-3-kinase delta (PI3Kδ) inhibitor This compound disrupts pro-survival signals from the bone marrow microenvironment and demonstrates synergistic effects with conventional chemotherapeutics in B-cell Acute Lymphoblastic Leukemia (B-ALL) [1] [2].
The table below summarizes quantitative data on this compound's effects from various B-ALL models and primary cells.
| Cell Line / Sample Type | Assay Type | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Primary B-ALL cells (various genetic subtypes) | Western Blot | This compound (dose range) | Decreased p-Akt(Ser473) levels upon stromal contact. | [1] |
| Primary B-ALL cells (7 samples) | Transwell Migration | This compound vs. SDF-1α | Inhibited migration toward SDF-1α (at 0.1, 0.5, and 2 μM). | [1] |
| Primary B-ALL cells (subset) | Cell Viability (72h) | This compound + Vincristine | Enhanced inhibition of proliferation vs. vincristine alone. | [1] |
| TCF3-PBX1 BCP-ALL cell lines (697, RCH-ACV) | Ex Vivo Drug Sensitivity (72h) | This compound monotherapy | Identified as an effective agent; TCF3-PBX1 directly regulates PIK3CD. | [2] |
| BCP-ALL Cell Lines (MOLT-4, Jurkat) | Antiproliferative Assay (72h) | This compound monotherapy | IC50 = 7.9 - 10.6 μM. | [3] |
This protocol evaluates this compound's ability to block microenvironment-induced survival signaling [1].
This protocol tests this compound's effect on B-ALL cell migration [1].
This protocol assesses the anti-proliferative effects of this compound alone and in combination with chemotherapeutics [1].
The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflows.
Title: this compound blocks stroma-induced pro-survival signaling in B-ALL cells.
Title: Workflow for key in vitro assays to evaluate this compound in B-ALL.
This compound (CAL-101, GS-1101) is a first-in-class, highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of certain B-cell malignancies including chronic lymphocytic leukemia (CLL), follicular lymphoma, and small lymphocytic lymphoma. [1] [2] While its clinical use primarily focuses on hematological malignancies, preclinical research has demonstrated significant antitumor activity in various solid tumor models, including colon cancer and hepatocellular carcinoma, through the induction of mitochondrial apoptosis. [1] [3] The compound specifically targets the p110δ catalytic subunit of PI3K, which is predominantly expressed in leukocytes and plays a critical role in B-cell receptor signaling and cellular survival pathways. [2]
The therapeutic efficacy of this compound in both hematological and solid tumor models is closely linked to its ability to induce programmed cell death through multiple molecular mechanisms. Research has demonstrated that this compound triggers apoptosis irrespective of p53 status, suggesting potential utility in treating cancers with p53 mutations that are often resistant to conventional therapies. [1] This application note provides detailed protocols and mechanistic insights for investigating this compound-induced apoptosis through dose-response experiments utilizing flow cytometry, enabling researchers in both academic and pharmaceutical settings to quantitatively assess the compound's pro-apoptotic effects across various cellular models.
The pro-apoptotic effects of this compound are mediated through multiple interconnected signaling pathways that converge on mitochondrial outer membrane permeabilization and caspase activation. The primary mechanism involves PI3K/AKT pathway inhibition, leading to the deregulation of critical downstream survival signals and transcription factors. [1] [2] [3] Specifically, this compound treatment results in profound AKT dephosphorylation at Ser473, which represents complete pathway suppression and initiates a cascade of pro-apoptotic signaling events. [1] [2]
Research across different cancer models has revealed tissue-specific variations in the molecular mediators of this compound-induced apoptosis:
In colon cancer cells, this compound induces PUMA (p53 upregulated modulator of apoptosis) through a novel AKT/GSK-3β/NF-κB pathway. [1] This induction occurs independently of p53 status and involves GSK3β activation following AKT inhibition, resulting in p65 nuclear translocation and direct binding to the PUMA promoter region. [1]
In hepatocellular carcinoma models, this compound promotes Bim-dependent apoptosis through the AKT/FoxO3a pathway. [3] FoxO3a dephosphorylation and subsequent nuclear translocation lead to transcriptional upregulation of Bim, a critical BH3-only pro-apoptotic protein.
Additional studies in mantle cell lymphoma have demonstrated that this compound disrupts both AKT/mTOR and MAPK signaling pathways, resulting in coordinated inhibition of protein synthesis and induction of apoptosis. [2]
Figure 1: this compound induces apoptosis through multiple signaling pathways. The diagram illustrates how this compound inhibits PI3Kδ, leading to AKT dephosphorylation and subsequent activation of transcription factors FoxO3a (via dephosphorylation) and NF-κB (via GSK3β activation), which transactivate pro-apoptotic proteins Bim and PUMA, respectively.
The Annexin V/propidium iodide (PI) staining method represents the gold standard for flow cytometry-based apoptosis detection, allowing discrimination between early apoptotic, late apoptotic, and necrotic cell populations. [4] [5] This technique leverages the physiological phenomenon of phosphatidylserine externalization, which occurs during the early stages of apoptosis, and the membrane integrity changes characteristic of later apoptotic stages and necrosis. [5]
Materials and Reagents:
Cell Preparation and Treatment: Seed cells at appropriate density (typically 1 × 10⁶ cells per experimental condition) and allow to adhere overnight if using adherent lines. Treat cells with this compound at predetermined concentrations and timepoints (see Dose-Response Design section). Include untreated controls and vehicle controls (DMSO concentration-matched).
Cell Harvesting: Collect both floating and adherent cells (for adherent lines, use gentle trypsinization and combine with floating cells). Centrifuge at 670 × g for 5 minutes at room temperature and wash once with PBS.
Staining Solution Preparation: For each sample, prepare 100 µl of Annexin V incubation reagent by combining:
Cell Staining: Gently resuspend cell pellets (approximately 5 × 10⁵ to 1 × 10⁶ cells) in 100 µl of the Annexin V incubation reagent. Incubate in the dark for 15 minutes at room temperature.
Sample Dilution and Analysis: Add 400 µl of 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour for maximal signal integrity.
Critical Experimental Considerations: [6] [5]
Proper gating strategies are essential for accurate apoptosis quantification and elimination of confounding events. [6] Implement the following sequential gating approach:
Singles Gate: Plot FSC-H (forward scatter height) versus FSC-A (forward scatter area) to exclude cell doublets and aggregates. Cells along the diagonal represent single cells, while events off the diagonal should be excluded. [6]
Viability Gate: Use FSC versus SSC to exclude debris and identify the intact cell population.
Time Gate: Plot parameter acquisition versus time to identify and exclude periods of unstable flow rate that can affect data quality. [6]
Apoptosis Analysis Gate: Create a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis) to distinguish four distinct populations:
Table 1: Interpretation of Annexin V/PI Staining Patterns
| Annexin V | Propidium Iodide | Cell Status | Mechanistic Interpretation |
|---|---|---|---|
| Negative | Negative | Viable | Healthy cells with intact membranes |
| Positive | Negative | Early Apoptotic | Phosphatidylserine externalization with membrane integrity |
| Positive | Positive | Late Apoptotic/Necrotic | Loss of membrane integrity in apoptotic cells |
| Negative | Positive | Necrotic | Primary necrosis without apoptotic signaling |
Comprehensive dose-response studies require careful consideration of this compound concentrations, treatment durations, and appropriate control conditions. Based on published studies across various cancer models, the following parameters provide a robust framework for apoptosis induction studies:
Table 2: this compound Dose-Response Parameters Across Cancer Models
| Cell Type | Effective Concentration Range | IC₅₀ Values | Treatment Duration | Key Apoptotic Mediators | Citations |
|---|---|---|---|---|---|
| Colon Cancer Cells (HCT116, etc.) | 2-20 µM | 2-10 µM | 24-72 hours | PUMA, caspase-3/9 activation | [1] |
| Hepatocellular Carcinoma (HepG2, etc.) | 5-25 µM | 10-15 µM | 24-72 hours | Bim, caspase-3/9 activation | [3] |
| Mantle Cell Lymphoma (JeKo-1, etc.) | 0.1-10 µM | 0.5-5 µM | 48-96 hours | Reduction in Mcl-1, Bcl-XL | [2] |
| Normal Intestinal Epithelial Cells (NCM356) | >20 µM | >20 µM | 72 hours | No PUMA induction | [1] |
Experimental Design Considerations:
Time Course Analysis: Include multiple timepoints (24, 48, 72 hours) to capture the progression of apoptosis and distinguish primary response from secondary effects.
Control Conditions: Always include vehicle control (DMSO concentration-matched), positive control for apoptosis (e.g., staurosporine), and cell-only baseline controls.
Cell Density Optimization: Maintain consistent cell densities across experiments as crowding can influence drug sensitivity and apoptosis induction.
Replication: Perform minimum of three biological replicates with technical triplicates for statistical robustness.
This compound demonstrates synergistic effects with various chemotherapeutic agents, enhancing apoptosis induction through complementary mechanisms. [1] [3] Combination protocols should include:
Sequential Dosing Studies: Pre-treatment with this compound followed by chemotherapeutic agents or vice versa to identify optimal sequencing.
Fixed-Ratio Designs: Use constant ratio combinations based on individual IC₅₀ values for synergy analysis.
Mechanistic Validation: Include assessment of key apoptotic mediators (PUMA, Bim) in combination treatments to confirm enhanced pathway activation.
Documented synergistic combinations include:
Flow cytometry data should be analyzed to generate quantitative measures of apoptosis induction across the this compound concentration range. Key analytical approaches include:
Dose-Response Curves: Plot percentage of total apoptosis (early + late apoptotic populations) against this compound concentration using non-linear regression models (four-parameter logistic curve).
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration from apoptosis induction curves.
Synergy Quantification: For combination studies, use combination index (CI) methods (Chou-Talalay) or response surface approaches to quantify synergistic interactions.
Statistical Analysis: Apply appropriate statistical tests (ANOVA with post-hoc comparisons for multiple concentrations) with significance defined as p < 0.05.
Confirm apoptotic mechanisms through complementary techniques to validate flow cytometry findings:
Western Blot Analysis: Assess cleavage of caspase-3, caspase-9, and PARP to confirm apoptotic execution. [1] [3]
mRNA Expression Profiling: Quantify PUMA and Bim transcript levels via RT-qPCR to validate transcriptional regulation. [1] [3]
Mitochondrial Membrane Potential: Use JC-1 or TMRM staining to detect this compound-induced mitochondrial depolarization.
Genetic Validation: Employ siRNA knockdown or CRISPR-Cas9 knockout of PUMA or Bim to confirm functional requirement. [1] [3]
Common technical challenges in this compound apoptosis assays and recommended solutions:
High Background Apoptosis: Optimize serum concentrations in culture media; reduce mechanical manipulation during harvesting; use fresh drug preparations.
Variable Response Between Replicates: Ensure consistent cell passage number; avoid over-confluence; standardize treatment timing.
Poor Annexin V Staining: Verify calcium concentration in binding buffer; titrate Annexin V concentration for specific cell type; minimize delay between staining and analysis.
Flow Cytometry Compensation Issues: Use single-stained controls for each fluorochrome; apply appropriate voltage settings to avoid signal saturation.
Cell Line-Specific Considerations:
These application notes provide comprehensive protocols for evaluating this compound-induced apoptosis through dose-response flow cytometry assays. The detailed methodologies enable researchers to quantitatively assess the compound's pro-apoptotic efficacy across diverse cellular models and investigate combination strategies with conventional chemotherapeutic agents. The mechanistic insights into PUMA and Bim-dependent pathways offer biomarkers for assessing this compound sensitivity and potential patient stratification strategies. Through rigorous application of these protocols, researchers can advance our understanding of this compound's antitumor mechanisms and contribute to the rational development of effective combination regimens.
The combination therapy of idelalisib with conventional cytostatics represents an advanced approach for treating B-cell malignancies, particularly for high-risk patients with relapsed or refractory disease. This compound is a first-in-class inhibitor that selectively targets the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, which is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor signaling, survival, and proliferation [1] [2]. The rationale for combination with cytarabine (a nucleoside analog) and dexamethasone (a glucocorticoid) stems from their complementary mechanisms of action, potentially overcoming drug resistance through simultaneous targeting of multiple pathways while potentially allowing for dose reduction of individual agents to mitigate toxicity [3] [4].
The PI3Kδ signaling pathway is hyperactivated in many B-cell malignancies, leading to enhanced cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, this compound directly counteracts these pro-survival signals while also impairing B-cell trafficking and homing to protective microenvironmental niches [5] [2]. When combined with cytarabine (which incorporates into DNA during replication, causing chain termination) and dexamethasone (which induces apoptosis in lymphoid cells), the resulting multi-targeted approach demonstrates enhanced anti-leukemic activity through both overlapping and complementary mechanisms that collectively impair cancer cell survival, proliferation, and microenvironmental interactions [3].
Table 1: Drug Stock Solutions and Working Concentrations
| Compound | Stock Concentration | Solvent | Working Concentration | Storage |
|---|---|---|---|---|
| This compound | 10 mM | DMSO | 0.1-10 µM | -20°C, protected from light |
| Cytarabine (AraC) | 100 mM | PBS | 0.1-1 µM | -20°C |
| Dexamethasone | 50 mM | DMSO | 0.1-1 µM | -20°C |
Preparation Protocol:
Protocol: Cell Counting and Metabolic Activity Assessment
Cell Counting Method:
Metabolic Activity (WST-1 Assay):
Table 2: Anti-proliferative Effects of Mono and Combination Therapies in B-ALL Models
| Cell Line | Treatment | Proliferation (% Control) | Metabolic Activity (% Control) | Apoptosis Induction |
|---|---|---|---|---|
| RS4;11 | Control | 100 ± 4% | 100 ± 7% | 6 ± 1% |
| RS4;11 | This compound (IDEL) | 71 ± 14% | Not reported | 6 ± 2% |
| RS4;11 | Cytarabine (AraC) | 43 ± 7% | 93 ± 12% | Not reported |
| RS4;11 | Dexamethasone (DEX) | 18 ± 6% | Not reported | 46 ± 11% |
| RS4;11 | AraC + IDEL | 40 ± 6% | 59 ± 11% | Not reported |
| RS4;11 | DEX + IDEL | 8 ± 2% | Not reported | 59 ± 6% |
| SEM | Control | 100 ± 3% | 100 ± 5% | 7 ± 2% |
| SEM | This compound (IDEL) | 82 ± 15% | Not reported | Not reported |
| SEM | Cytarabine (AraC) | 23 ± 2% | 49 ± 12% | 29 ± 3% |
| SEM | Dexamethasone (DEX) | 43 ± 2% | Not reported | 28 ± 5% |
| SEM | AraC + DEX | 13 ± 3% | Not reported | 42 ± 3% |
| SEM | AraC + IDEL | 20 ± 2% | 38 ± 4% | Not reported |
| SEM | DEX + IDEL | 26 ± 2% | Not reported | Not reported |
Data Interpretation Guidelines:
Protocol: Annexin V/Propidium Iodide Staining
Reagent Preparation:
Staining Procedure:
Flow Cytometry Analysis:
Protocol: Whole Transcriptome Sequencing
RNA Extraction and Quality Control:
Library Preparation and Sequencing:
Bioinformatic Analysis:
Table 3: Top Combination-Regulated Pathways in B-ALL Cells
| Pathway Name | Regulation Direction | Ranking Position | Corresponding Genes | Cell Line |
|---|---|---|---|---|
| Retinoblastoma in Cancer | Up | 10 | 16 | RS4;11 |
| TGF-β Signaling | Down | 19 | 12 | RS4;11 |
| TGF-β Signaling | Up | 17 | 19 | SEM |
| Cell Cycle | Down | 2 | 51 | SEM |
| DNA Replication | Down | 5 | 32 | SEM |
| DNA Damage Response | Down | 13 | 24 | SEM |
| G1 to S Cell Cycle | Down | 6 | 32 | SEM |
| Proteasome Degradation | Down | 19 | 28 | RS4;11 |
Key Combination-Regulated Genes:
Protocol: Transwell Migration Assay
Protocol: In Vivo Homing Assay
Cell Preparation and Injection:
Analysis of Homing Efficiency:
The PI3Kδ inhibition by this compound affects multiple cellular processes in B-ALL cells. The diagrams below illustrate the key signaling pathways affected by this compound and the experimental workflow for evaluating the combination therapy.
The combination of This compound with cytarabine and dexamethasone demonstrates enhanced anti-proliferative effects in B-ALL models through modulation of key pathways including cell cycle regulation, DNA damage response, and TGF-β signaling. The predominantly additive effects observed suggest that this combination may allow for dose reduction of individual agents while maintaining efficacy, potentially reducing treatment-related toxicities [3] [4]. The transcriptomic profiling reveals a unique gene expression signature induced specifically by the drug combinations, providing biomarkers for treatment response and insights into the molecular mechanisms underlying the combinatorial effects.
These application notes provide researchers with comprehensive protocols for evaluating this combination therapy in B-ALL models. The methodologies outlined enable systematic assessment of anti-proliferative activity, apoptotic induction, transcriptomic changes, and functional effects on migration and homing. Further investigation in primary patient samples and in vivo models is warranted to validate these findings and explore the translational potential of this combination for treating relapsed/refractory B-ALL, particularly in high-risk patient populations.
This compound (GS-1101) is a first-in-class phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of relapsed/refractory chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma. Despite its efficacy, this compound treatment faces significant challenges including drug resistance development and serious adverse events such as hepatotoxicity, colitis, and pneumonitis. Transcriptome sequencing has emerged as a powerful approach to investigate the molecular mechanisms underlying this compound's therapeutic effects, resistance patterns, and toxicity profiles, enabling more informed drug development and clinical application strategies.
The application of RNA sequencing (RNA-seq) in this compound research spans multiple domains:
Clearly defined hypotheses and specific objectives are fundamental to designing effective transcriptome sequencing studies for this compound research. Research questions should be focused enough to yield interpretable results while capturing comprehensive transcriptional changes. Common objectives include: identifying gene expression signatures predictive of response or resistance, elucidating pathway modulation dynamics, discovering novel mechanisms of action, and understanding cellular adaptation to PI3Kδ inhibition. The experimental aims should directly inform choices regarding model systems, treatment conditions, sequencing depth, and analytical approaches [5] [6].
Appropriate sample sizing is critical for ensuring statistical power and reliability in transcriptome studies. For this compound research, specific considerations include:
Table 1: Sample Size Recommendations for this compound Transcriptome Studies
| Study Type | Minimum Biological Replicates | Recommended Replicates | Rationale |
|---|---|---|---|
| Cell Line Screening | 3 | 4-8 | Account for culture variation and treatment effects [5] |
| Primary Patient Cells | 3-5 | 6-10 | Address donor heterogeneity and limited material availability [1] |
| In Vivo Models | 3-5 | 5-8 | Control for individual animal variation and tissue heterogeneity |
| Clinical Samples | 10-15 | 20-30 | Detect signals amid substantial human biological variability |
Biological replicates (independent samples from different biological sources) are essential for capturing natural variation and ensuring findings are generalizable, while technical replicates (repeated measurements of the same biological sample) help assess technical variation in the experimental workflow. For this compound studies involving primary CLL cells from patients, a minimum of 3 biological replicates per condition is recommended, though larger numbers (4-8) are preferable when sample availability permits [1] [5].
Appropriate control design is crucial for interpreting this compound-induced transcriptional changes. Essential controls include:
Spike-in controls (e.g., SIRVs, ERCC RNA) are valuable for quality control, normalization, and technical performance monitoring, especially in large-scale studies where sample processing occurs in multiple batches [5] [6].
Selection of appropriate RNA-seq technology depends on research objectives, sample type, and resource constraints. For this compound studies, the main considerations include:
Table 2: RNA-seq Technology Selection for this compound Research
| Technology | Best Applications | Throughput | Cost per Sample | Key Advantages | Limitations |
|---|---|---|---|---|---|
| DRUG-seq | High-throughput compound screening, dose-response studies [7] | 384-1536 wells | $2-4 | Extraction-free, minimal sample input, cost-effective for large screens | 3' bias, limited isoform resolution |
| 3' mRNA-seq | Gene expression profiling, large cohort studies [6] | 96-384 wells | $5-15 | Compatible with degraded RNA (RIN>2), high multiplexing capability | Limited splice variant information |
| Standard RNA-seq | Isoform analysis, novel transcript discovery, splicing studies | 6-96 samples | $50-200 | Comprehensive transcriptome coverage, full-length transcripts | Higher cost, more input RNA required |
| Single-cell RNA-seq | Tumor heterogeneity, immune cell diversity, resistance subpopulations [8] | 1,000-10,000 cells | $1-5 per cell | Cellular resolution, identification of rare populations | High cost, complex data analysis |
For most this compound drug discovery applications, 3' mRNA-seq methods like DRUG-seq provide the optimal balance between cost, throughput, and data quality, enabling profiling of hundreds to thousands of samples under multiple treatment conditions [7].
Optimal sequencing depth depends on the research questions and technology platform. Recommended parameters for this compound studies include:
Read configuration should be selected based on library design: single-end 75-100bp reads are sufficient for most gene expression studies, while paired-end reads are necessary for isoform analysis and complex transcriptome characterization. For DRUG-seq and similar 3' counting methods, single-end reads of 75-100bp are typically adequate [6] [7].
Proper sample processing is essential for obtaining high-quality transcriptome data from this compound-treated samples. Key considerations include:
For primary CLL cells, co-culture systems with supportive stromal cells (e.g., APRIL/BAFF/CD40L-expressing fibroblasts) may be necessary to maintain cell viability during treatment, as demonstrated in resistance studies [1].
DRUG-seq Protocol (extraction-free method for high-throughput screening) [7]:
Standard RNA-seq Protocol (for comprehensive transcriptome analysis):
A standardized bioinformatics pipeline ensures consistent and reproducible analysis of this compound transcriptome data:
Diagram 1: Transcriptome Data Analysis Workflow for this compound Studies
Key steps in the analysis pipeline include:
Functional interpretation of this compound-induced transcriptional changes involves multiple analytical approaches:
For this compound studies, particular attention should be paid to PI3K/AKT signaling pathways, B-cell receptor signaling, apoptosis regulation, metabolic pathways, and immune cell activation signatures based on known mechanisms of action and resistance patterns [1] [2].
Combining transcriptome data with other molecular profiles enhances mechanistic insights:
This integrated approach proved valuable in identifying proteasome dependence as a vulnerability in this compound-resistant models, revealing a potential combination therapy strategy [1].
Objective: Identify transcriptional adaptations associated with acquired this compound resistance in B-cell malignancy models.
Materials:
Method:
Expected Results: Resistance models may show distinct transcriptional phenotypes, such as altered Bcl-2 family expression, metabolic reprogramming, or compensatory pathway activation [1].
Objective: Characterize effects of this compound on T-cell and NK-cell transcriptomes.
Materials:
Method:
Expected Results: this compound treatment typically shows reduced cytotoxic gene expression (granzyme B, perforin), altered cytokine profiles, and checkpoint modulation in immune cells [2].
Objective: Identify synergistic drug combinations with this compound using transcriptional signatures.
Materials:
Method:
Expected Results: Effective combinations show enhanced pathway modulation, complementary expression changes, and distinct clustering from single agents in transcriptional space [1] [4].
Transcriptome sequencing provides powerful insights into this compound's mechanisms of action, resistance development, and immune modulatory effects. The methodologies outlined in this document enable comprehensive characterization of transcriptional responses to PI3Kδ inhibition, supporting drug development and optimization efforts. As single-cell technologies advance and multi-omics integration becomes more accessible, future this compound research will likely focus on cellular heterogeneity in treatment responses, personalized combination strategies based on transcriptional subtypes, and novel biomarker discovery for patient stratification. These approaches will help overcome current limitations in this compound therapy and improve outcomes for patients with B-cell malignancies.
The phosphoinositide 3-kinase delta (PI3Kδ) pathway represents a critical signaling node in B-cell development, proliferation, and survival, making it an attractive therapeutic target for B-cell malignancies. Idelalisib (Zydelig) is a first-in-class, highly selective, orally bioavailable small-molecule inhibitor of the PI3Kδ catalytic subunit that has demonstrated significant clinical efficacy in various B-cell malignancies, including follicular lymphoma (FL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL). Unlike pan-PI3K inhibitors that target multiple PI3K isoforms, this compound exhibits selective inhibition of the p110δ subunit with a 50% inhibitory concentration (IC50) of 2.5 nM, demonstrating at least 40- to 300-fold greater potency for PI3Kδ compared to other PI3K isoforms. [1] [2]
The therapeutic rationale for PI3Kδ inhibition in B-cell malignancies stems from its restricted expression pattern and critical role in B-cell receptor (BCR) signaling. The PI3Kδ isoform is primarily expressed in hematopoietic cells, particularly in B-lymphocytes, where it regulates multiple cellular functions including proliferation, differentiation, trafficking, and survival. [1] [2] Importantly, malignant B-cells from patients with CLL and indolent non-Hodgkin lymphomas (iNHL) typically lack activating PI3K pathway mutations, instead relying on microenvironmental signaling through cellular and molecular interactions within secondary lymphatic tissues that activate the PI3K/AKT axis. [2] this compound intercepts these critical communications between B-cells and their protective microenvironment, including BCR signaling and chemokine networks, ultimately leading to apoptosis of malignant B-cells. [2]
This compound exerts its anti-tumor effects through multiple interconnected mechanisms that disrupt malignant B-cell survival and proliferation:
BCR Signaling Disruption: this compound directly inhibits PI3Kδ-dependent BCR signaling, which is constitutively active in many B-cell malignancies. This inhibition results in reduced phosphorylation of downstream effectors including AKT (protein kinase B) and its targets, ultimately leading to cell cycle arrest and apoptosis. [1] [2]
Microenvironment Detachment: The drug blocks critical survival signals derived from the tumor microenvironment, including those mediated by nurse-like cells, B-cell activating factor (BAFF), tumor necrosis factor α (TNFα), and fibronectin. [1] This detachment from protective niches sensitizes malignant B-cells to apoptosis.
Cytokine Modulation: this compound reduces secretion of pro-survival chemokines including CCL3, CCL4, and CXCL13, which are involved in B-cell trafficking and retention in protective tissue microenvironments. [1] [2]
Immune Modulation: Recent evidence suggests that PI3Kδ inhibition affects T regulatory cell (Treg) function within the tumor immune microenvironment (TIME), potentially breaking immune tolerance and enhancing anti-tumor immunity. [3]
Table 1: Key Molecular Characteristics of this compound
| Parameter | Specification | Experimental Reference |
|---|---|---|
| Molecular Target | p110δ catalytic subunit of PI3K | [1] |
| IC50 for PI3Kδ | 2.5 nM | [1] |
| Selectivity Ratio | 40- to 300-fold vs. other PI3K isoforms | [1] |
| Primary Metabolizing Enzyme | Aldehyde oxidase (AO) | [1] [4] |
| Secondary Metabolic Pathway | Cytochrome P450 3A (CYP3A) | [1] [4] |
| Protein Binding | 94% (this compound); 99% (metabolite GS-563117) | [4] |
| Elimination Half-life | 8.2 hours | [4] |
The following diagram illustrates the key signaling pathways affected by this compound-mediated PI3Kδ inhibition in B-cell malignancies:
Purpose: To evaluate the direct anti-proliferative and cytotoxic effects of this compound on B-cell lymphoma cell lines and primary patient samples. [5]
Materials:
Procedure:
Purpose: To validate target engagement and assess downstream effects of this compound on PI3K/AKT/mTOR signaling pathway.
Materials:
Procedure:
Purpose: To evaluate synergistic interactions between this compound and other therapeutic agents, such as CDK4/6 inhibitors, Bcl-2 inhibitors, or proteasome inhibitors. [6] [5]
Materials:
Procedure:
Table 2: In Vitro Efficacy of this compound in B-cell Malignancy Models
| Cell Line/Model | IC50 Value | Key Phenotypic Effects | Molecular Changes | Reference |
|---|---|---|---|---|
| KARPAS1718 (Parental) | Compound-specific | Decreased cell viability, reduced proliferation | Decreased p-AKT, increased caspase activation | [5] |
| KARPAS1718 (this compound-resistant) | Higher than parental | Cross-resistance to other PI3K inhibitors | Altered Bcl-2/Bim phosphorylation and expression | [5] |
| VL51 (Parental) | Compound-specific | Cell cycle arrest, apoptosis | Reduced pro-survival signaling | [5] |
| VL51 (this compound-resistant) | Higher than parental | Reduced Bcl-2 inhibitor sensitivity | Modified Bcl-2 family protein dynamics | [5] |
| Primary CLL cells | Variable by patient | Reduced viability, disrupted microenvironment interactions | Decreased cytokine secretion, reduced p-AKT | [1] [5] |
Table 3: Clinical Efficacy of this compound in B-cell Malignancies
| Trial Phase | Patient Population | N | ORR (%) | CR (%) | Median PFS (months) | Reference |
|---|---|---|---|---|---|---|
| Phase 1b | Relapsed/refractory indolent B-NHL | 64 | 48 | 2 | 16.8 (at ≥150 mg BID) | [1] |
| Phase 2 | R/R indolent B-NHL (rituximab & alkylator refractory) | 125 | 57 | 6 | 11.0 | [1] [7] |
| Phase 2 (FL subset) | R/R follicular lymphoma | 72 | 54 | 8 | 11.0 | [1] [7] |
| Phase 2 (SLL subset) | R/R small lymphocytic lymphoma | 28 | 58 | 0 | Not specified | [1] [7] |
| Phase 3 | R/R CLL + rituximab | 110 | 81 | 0 | Not reached at 24 weeks (93%) | [4] [7] |
Despite initial efficacy, acquired resistance to this compound represents a significant clinical challenge. Recent research has identified several mechanisms of resistance and potential strategies to overcome them:
Alternative Survival Pathways: this compound-resistant cell lines exhibit differential sensitivity to other targeted agents. KARPAS1718 this compound-resistant models remain sensitive to Bcl-2 inhibitors, while VL51 resistant models show reduced Bcl-2 inhibitor sensitivity. [5]
Proteasome Dependence: Target addiction scoring revealed that this compound-resistant models maintain high dependence on the proteasome pathway. Proteasome inhibitors (e.g., ixazomib, bortezomib) demonstrate efficacy across both this compound-sensitive and -resistant models. [5]
Combination Approaches: Recent studies show that this compound enhances the anti-tumor effects of CDK4/6 inhibitor palbociclib via PLK1 modulation in B-cell lymphoma models, suggesting promising combination strategies. [6]
The following workflow illustrates an experimental approach for investigating and overcoming this compound resistance:
This compound therapy is associated with characteristic adverse events (AEs) that require careful management: [1] [7]
This compound represents a significant advancement in the targeted therapy of B-cell malignancies, offering a mechanistically distinct approach to disrupting critical survival pathways in malignant B-cells. The application notes and protocols presented herein provide researchers with robust methodologies for investigating the anti-tumor effects of this compound in both preclinical models and clinical settings.
Future research directions should focus on optimizing combination strategies to enhance efficacy while managing toxicity, developing predictive biomarkers for patient selection, and understanding long-term resistance mechanisms. The recent discovery that proteasome inhibition can overcome this compound resistance provides a promising avenue for salvage therapy in multi-refractory patients. [5] Additionally, novel PI3K inhibitors with improved therapeutic indices continue to be developed, offering potential alternatives to the current generation of inhibitors. [8] [9]
As the field evolves, the integration of PI3Kδ inhibitors like this compound into rational combination regimens based on mechanistic insights will likely improve outcomes for patients with B-cell malignancies while minimizing treatment-related toxicities.
The WST-1 (Water-Soluble Tetrazolium Salt-1) assay is a key colorimetric method to quantitatively measure cell viability by assessing cellular metabolic activity. It functions on the principle that mitochondrial dehydrogenases in viable cells cleave the WST-1 tetrazolium salt to produce a water-soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells [1].
Idelalisib is a first-in-class, selective, oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). PI3Kδ is a critical signaling node in the B-cell receptor (BCR) pathway and is hyperactive in many B-cell malignancies. By inhibiting PI3Kδ, this compound disrupts downstream survival and proliferation signals, leading to anti-tumor effects [2]. The WST-1 assay is effectively used to demonstrate the anti-metabolic impact of this compound, both as a monotherapy and in combination with conventional cytostatics [3].
Research on B-cell leukemia cell lines demonstrates that this compound, when combined with cytostatic agents like cytarabine (AraC) or dexamethasone (DEX), enhances anti-proliferative and anti-metabolic effects compared to mono-therapies [3].
Table 1: Anti-Metabolic and Anti-Proliferative Effects of this compound Combinations in B-ALL Cell Lines [3]
| Cell Line | Treatment Condition | Metabolic Activity (% of Control) | Proliferation (% of Control) |
|---|---|---|---|
| RS4;11 | This compound (IDEL) | 71% | Not Specified |
| AraC | 93% | 43% | |
| AraC + IDEL | 59% | 40% | |
| DEX | Not Specified | 18% | |
| DEX + IDEL | Not Specified | 8% | |
| SEM | This compound (IDEL) | 82% | Not Specified |
| AraC | 49% | 23% | |
| AraC + IDEL | 38% | 20% | |
| DEX | Not Specified | 43% | |
| DEX + IDEL | Not Specified | 26% |
These findings show that combining this compound with cytostatics can lead to a greater reduction in metabolic activity and cell proliferation than either agent alone, highlighting potential additive effects [3].
This protocol provides a step-by-step guide for assessing the metabolic activity of cells treated with this compound.
% Metabolic Activity = [(At - Ab) / (Ac - Ab)] × 100, where:At = Absorbance of test well (cells + drug + WST-1)Ab = Absorbance of blank well (medium + WST-1)Ac = Absorbance of untreated control well (cells + vehicle + WST-1)The workflow and mechanism of action can be visualized in the following diagrams, created using Graphviz.
Idelalisib (Zydelig), a potent phosphatidylinositol 3-kinase δ (PI3Kδ) inhibitor, is an important therapeutic for treating relapsed chronic lymphocytic leukemia, follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma. The conventional synthetic routes often face challenges such as the formation of difficult-to-remove impurities, low yields, and the use of expensive reagents, making them unsuitable for large-scale production. This document details a novel, optimized manufacturing process that addresses these limitations by implementing strategic changes in the synthesis sequence and reaction conditions. The improved protocol ensures control over chiral purity, suppresses key impurities like the desfluoro compound, and offers a robust, scalable, and cost-effective method for producing this compound with high chemical and chiral purity.
This compound, chemically known as 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone, is a quinazolinone-based drug that acts by selectively inhibiting the p110δ isoform of PI3K, a key component in the B-cell receptor signaling pathway [1] [2]. This inhibition induces apoptosis in malignant B-cells and reduces cell adhesion and chemotaxis [2].
Early synthetic routes, such as the one developed by Icos Corporation, suffered from operational inefficiencies. A major drawback was the late-stage reduction of a nitro group, which led to the formation of a desfluoro impurity (13) at levels up to 5-6%. This impurity is particularly problematic as it is difficult to remove through standard crystallization techniques, compromising the final product's purity [1]. Furthermore, cyclization steps in other reported methods were cumbersome, resulted in low yields, or required expensive reagents like N,O-bis(trimethylsilane)acetamide [1] [3].
The optimized strategy presented herein inverts the synthetic sequence by performing the nitro reduction early and employs a practical cyclization method, effectively mitigating these issues and achieving high yield and purity on a scalable level [1] [3].
The following diagram illustrates the logical flow of the optimization strategy, highlighting the key problems identified and the corresponding solutions implemented in the novel synthesis.
This critical step avoids the formation of the desfluoro impurity, which is prevalent when using noble metal catalysts [1].
This step forms the diamide intermediate 17, which is a precursor for cyclization.
This is a pivotal step for constructing the quinazolinone core while preserving the chiral center.
This table summarizes the critical data for controlling the desfluoro impurity during the reduction of nitro intermediate 4.
| Entry | Catalyst | Input (g) | Yield (%) | Purity by HPLC (% area) | Desfluoro Impurity (% area) |
|---|---|---|---|---|---|
| 1 | 10% Pd-C | 110 | 87 | 93.5 | 5.6 |
| 2 | 5% Pd-C | 100 | 93 | 98.0 | 0.28 |
| 3 | Pt/C | 10 | 91 | - | 0.2 |
| 4 | Zn/NH₄HCO₂ | 180 | 90 | 99.0 | Not detected |
This table evaluates different coupling reagents and solvents for the coupling of 13 and 5.
| Entry | Coupling Reagent | Solvent | Yield (%) | Chemical Purity (% area) | Chiral Purity (Enantiomer %) | Remarks |
|---|---|---|---|---|---|---|
| 1 | PyBOP | DMF | 10 | 99.0 | 0.05 | Low conversion (~50%) |
| 2 | PyBOP | Acetonitrile | 32 | 99.0 | 5.0 | High racemization |
| 3 | PyBOP | Toluene | 28 | 99.0 | 0.1 | Moderate yield |
| 4 | PyBOP/HOBt | Toluene | 28 | 99.0 | 0.0 | Good chiral control |
| 5 | DCC | Toluene | 44 | 97.0 | 2.0 | Incomplete reaction |
| 6 | CDI | Toluene | 44 | 97.0 | 0.5 | Good chiral control, moderate yield |
| 7 | CDI/HOBt | Toluene | 75 | 99.5 | 0.01 | High yield, excellent purity |
Understanding the drug's target provides context for its importance. This compound specifically inhibits the p110δ isoform of PI3K, which is predominantly expressed in leukocytes. The following diagram illustrates its mechanism of action at the molecular level.
This compound binds competitively to the ATP-binding pocket of the p110δ catalytic subunit [2] [4]. In the catalytic domain, its quinazolinone nucleus occupies a hydrophobic specificity pocket packed between Trp760 and Met752, while the purine ring makes interactions in the hinge region [2]. This binding inhibits the production of the second messenger PIP3, leading to the blockade of the downstream AKT signaling pathway. Consequently, this sequence of events induces apoptosis and reduces the viability of malignant B-cells [2] [5].
The optimized synthesis of this compound outlined in these application notes demonstrates a significant improvement over earlier routes. Key achievements include:
This protocol provides researchers and process chemists with a reliable method to produce this compound in high chemical and chiral purity, supporting the ongoing development and manufacturing of this critical anticancer therapeutic.
Idelalisib (Zydelig) is a first-in-class, orally administered phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL) [1] [2]. As a chiral small molecule drug with the chemical name 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone, this compound contains one chiral center that is critical for its therapeutic activity [3] [4]. The control of chiral purity during manufacturing presents significant challenges due to the propensity for racemization during synthetic steps and the formation of process-related impurities that are difficult to remove once formed [3].
This Application Note provides detailed protocols for controlling critical quality attributes during this compound synthesis, with particular emphasis on managing the desfluoro impurity during nitro reduction and controlling enantiomer formation during the diamide cyclization step. The optimized procedures described herein achieve excellent chemical and chiral purity while maintaining good yields, providing a robust and scalable process suitable for commercial manufacturing [3] [5].
This compound functions as a potent and selective inhibitor of the PI3Kδ isoform, which is constitutively over-expressed in B-cells and plays a crucial role in B-cell receptor signaling, trafficking, and homing [1] [6]. By specifically blocking the P110δ subunit, this compound promotes apoptosis of malignant B-cells and abrogates microenvironmental survival signals, making it particularly effective in treating B-cell malignancies [1]. Clinical trials have demonstrated significant efficacy, with one study showing an 81% objective response rate when this compound was combined with rituximab for relapsed CLL, compared to 13% with rituximab alone [1].
The original synthetic route developed by Icos Corporation faced several significant challenges [3] [5]:
The following workflow outlines the key stages in the optimized manufacture of this compound, highlighting where critical purity controls are implemented:
Objective: To reduce the nitro group of 2-fluoro-6-nitro-N-phenylbenzamide (Compound 4) to the corresponding amine while minimizing formation of the desfluoro impurity [3].
Procedure:
Expected Outcome: 142 g of product (90% yield) with 99.0% HPLC purity and no detectable desfluoro impurity [3].
Objective: To form the amide bond between 2-amino-6-fluoro-N-phenylbenzamide and N-Boc-L-2-aminobutyric acid while maintaining chiral integrity and achieving high conversion [3].
Procedure:
Expected Outcome: 182 g of diamide product (75% yield) with 99.5% chemical purity and 99.99% chiral purity (0.01% enantiomer) [3].
HPLC Method for Chemical Purity:
Chiral HPLC Method:
The reduction of the nitro group in the early synthetic intermediate presented significant challenges, as conventional catalytic reduction methods produced unacceptable levels of desfluoro impurity. The comparative data in Table 1 demonstrates the superiority of the zinc/ammonium formate system for this transformation.
The mechanism of desfluoro impurity formation involves hydrogenolysis of the carbon-fluorine bond, which occurs readily with noble metal catalysts under hydrogen atmosphere. The zinc/ammonium formate system operates through a different mechanism that preserves the critical carbon-fluorine bond while efficiently reducing the nitro group [3].
The coupling reaction between 2-amino-6-fluoro-N-phenylbenzamide and N-Boc-L-2-aminobutyric acid is particularly sensitive to racemization due to the stereolabile chiral center. Screening of various coupling reagents revealed significant differences in both conversion and chiral integrity.
The CDI/HOBt system in toluene proved optimal, providing complete conversion while maintaining excellent chiral purity. The mechanism involves initial formation of the N-acylimidazole intermediate, which is subsequently activated by HOBt for nucleophilic attack by the amine. This dual activation pathway minimizes racemization by reducing reaction time and avoiding harsh conditions that promote epimerization [3].
The following diagram illustrates the strategic approach to controlling the two critical impurities in the this compound synthesis:
The optimized process has been demonstrated on a multigram scale in the laboratory, showing excellent reproducibility and robustness. The combination of zinc/ammonium formate for nitro reduction and CDI/HOBt for amide coupling provides a commercially viable route to this compound that meets stringent regulatory requirements for chemical and chiral purity [3] [5].
The developed process offers significant advantages over previous approaches:
| Problem | Possible Cause | Solution |
|---|---|---|
| Desfluoro impurity >0.1% | Incorrect zinc particle size or activity | Use fresh zinc powder (325 mesh); ensure proper activation with dilute HCl if necessary |
| Low conversion in coupling | Moisture in solvent or reagents | Ensure anhydrous toluene; activate molecular sieves; use fresh CDI |
| Elevated enantiomer (>0.1%) | High reaction temperature | Maintain temperature at 25-30°C; consider slight excess of HOBt |
| Product precipitation during coupling | Solvent composition | Increase toluene volume; maintain mild heating (35-40°C) until reaction complete |
| Color of final product dark | Metal impurities | Implement additional washing with EDTA solution; recrystallize from appropriate solvent system |
The protocols described herein provide robust methods for controlling critical quality attributes during this compound synthesis, particularly the desfluoro impurity and chiral purity. The optimized conditions for nitro reduction using zinc/ammonium formate and amide coupling using CDI/HOBt in toluene represent significant improvements over previously reported methods, offering enhanced purity profiles while maintaining operational practicality and scalability.
These methods have been demonstrated to consistently produce this compound with chemical purity >99.5% and chiral purity >99.99%, meeting the stringent requirements for pharmaceutical substances. The approaches described may also find application in the synthesis of other chiral quinazolinone derivatives and complex molecules containing stereolabile centers.
This compound (marketed as ZYDELIG) is a first-in-class, oral, selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) enzyme [1]. It is approved for the treatment of relapsed chronic lymphocytic leukemia (CLL) and follicular B-cell non-Hodgkin lymphoma (FL) [1] [2].
While effective, its use is associated with several serious adverse events (AEs). The US prescribing information contains a black box warning for severe toxicities, including diarrhea/colitis, which is one of the most frequent treatment-emergent AEs [1] [3] [4].
The table below summarizes the incidence of key AEs from clinical trials:
| Adverse Event / Laboratory Abnormality | Incidence in iNHL Trial (this compound only) | Incidence in CLL Trial (this compound + Rituximab) |
|---|---|---|
| Any Grade ≥3 Adverse Event | 54% [1] | 56% [1] |
| Diarrhea (all grades) | 43% [1] | 19% [1] |
| Diarrhea (Grade ≥3) | 13% [1] | 4% [1] |
| ALT/AST Elevation (Grade ≥3) | 13% [1] | 5% [1] |
| Neutropenia (Grade ≥3) | 27% [1] | 34% [1] |
Understanding the drug's mechanism helps in troubleshooting the adverse events.
PI3Kδ is predominantly expressed in leukocytes and is critical for the activation, proliferation, and survival of B-cells [1]. In many B-cell leukemias and lymphomas, the PI3Kδ signaling pathway is hyperactive, driving disease progression [5]. This compound inhibits PI3Kδ, which blocks downstream signaling through the AKT-mTOR pathway, leading to inhibition of B-cell proliferation and promotion of apoptosis in malignant B-cell lines [1].
The following diagram illustrates this compound's therapeutic mechanism of action.
The exact cause of this compound-induced diarrhea/colitis is not fully understood but is thought to be immune-mediated. The leading hypothesis suggests that PI3Kδ inhibition disrupts immune homeostasis in the gut mucosa. Mesenteric B-cells may normally play a protective role by inhibiting T-cells. When this compound inhibits these B-cells, it may lead to dysregulation and activation of CD8+ cytotoxic T-cells, causing damage to the intestinal epithelium [2] [6].
The diagram below outlines this proposed pathway for colitis development.
The following table synthesizes the recommended management strategies based on the severity of the diarrhea, as graded by the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2] [7].
| Diarrhea Grade | Clinical Description | Recommended Management Actions |
|---|---|---|
| Grade 1 | Mild increase over baseline; not interfering with instrumental activities of daily living (ADL) | Continue this compound; monitor patient closely [1]. |
| Grade 2 | Moderate increase over baseline; interfering with instrumental ADL | Hold this compound. Exclude infectious causes. For persistent grade 2, expert opinion recommends starting budesonide 9 mg/day until diarrhea resolves to Grade ≤1 [1] [7]. The FDA label recommends monitoring at least weekly until resolution [2]. |
| Grade 3 | Severe increase over baseline; interfering with self-care ADL; hospitalization indicated | Hold this compound. Hospitalize for IV hydration/nutrition if needed. Exclude infection. Start IV methylprednisolone or oral prednisone (1 mg/kg) [1] [7]. After rapid control, transition to oral budesonide for maintenance [7]. Monitor until resolution, then consider restarting this compound at a reduced dose [2] [8]. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated | Permanently discontinue this compound [2] [8]. Institute supportive care and high-dose steroids [1]. |
Key Notes on Management:
For your technical support materials, the core points to emphasize are:
Q1: What is the recommended liver enzyme monitoring protocol for patients on this compound?
Clinical guidelines mandate a strict monitoring schedule for liver enzymes due to the risk of serious and sometimes fatal hepatotoxicity [1] [2]. The following table outlines the standard protocol:
| Time Period | Monitoring Frequency | Key Actions |
|---|---|---|
| Pre-treatment | Baseline measurement of ALT & AST [2] | Establish a baseline; exclude patients with significant pre-existing liver disease [3]. |
| First 3 Months | Every 2 weeks [1] [2] | Most toxicities occur within the first 4-12 weeks [1]. |
| Next 3 Months | Every 4 weeks [1] [2] | Continue regular monitoring as risk persists. |
| After 6 Months | Every 1 to 3 months [1] [2] | Continue periodic monitoring for the duration of therapy. |
| If ALT/AST >3x ULN | Monitor more frequently until resolution [2] | Increase frequency to at least weekly until levels normalize [2]. |
Q2: What are the known risk factors for developing transaminase elevation with this compound?
Research has identified specific patient factors that significantly increase the risk of hepatotoxicity. Understanding these is vital for patient stratification and heightened vigilance in clinical trials and practice.
| Risk Factor | Risk Association | Notes |
|---|---|---|
| Younger Age | Progressive increase in risk with younger age [3]. | Patients under 55 have a 2.64x higher hazard ratio compared to those ≥75 [3]. |
| No Prior Therapy | Significantly higher risk in treatment-naive patients [3]. | Patients with prior therapy had a hazard ratio of 0.47 (protective) [3]. |
| Concomitant BR Therapy | Increased risk when combined with bendamustine and rituximab [3]. | In relapsed/refractory patients, incidence was 23% with BR vs. 11% without [3]. |
Q3: How should this compound-induced hepatotoxicity be managed clinically?
Management is based on the severity of the transaminase elevation, following a structured protocol of dose interruption, reduction, or permanent discontinuation.
| Event Severity | Action | Subsequent Management |
|---|---|---|
| ALT/AST >3x to 5x ULN | Continue same dosage; monitor at least weekly [2]. | - |
| ALT/AST >5x to 20x ULN | Withhold this compound; monitor at least weekly [2]. | Resume at 100 mg twice daily when ALT/AST return to normal limits [2]. |
| ALT/AST >20x ULN OR Bilirubin >10x ULN | Permanently discontinue this compound [2]. | - |
| Recurrent Hepatotoxicity | Permanently discontinue this compound [2]. | - |
| Slow Resolution | Consider use of corticosteroids [1]. | Corticosteroids may be beneficial and can allow for re-challenge [1]. |
The following diagram illustrates the core workflow for managing elevated liver enzymes during this compound therapy:
Q4: What are the suspected mechanisms behind this compound-induced liver injury?
The exact mechanism is not fully elucidated, but evidence points toward an immune-mediated component rather than direct cytotoxicity [1] [3]. Key observations supporting this include:
Q5: Are there emerging biomarkers for drug-induced liver injury (DILI) relevant to preclinical research?
While ALT and AST remain the clinical standard, researchers are investigating more sensitive and specific biomarkers. Cytokeratin-18 (K18) is a promising mechanistic biomarker. Upon hepatocyte death, full-length K18 is released during necrosis, and caspase-cleaved K18 (cc-K18) is released during apoptosis [4]. Advanced detection methods, such as surface-enhanced Raman scattering (SERS) lateral flow immunoassays, are being developed to quantify K18 rapidly and with high sensitivity, which could allow for earlier detection of DILI in both clinical and research settings [4].
The following table summarizes the key clinical data on idelalisib-associated pneumonitis for a quick overview [1] [2] [3]:
| Characteristic | Details |
|---|---|
| Reported Incidence | Approximately 3% of patients in clinical trials [1] |
| Onset | Wide range; from <1 month to 15 months after treatment initiation [1] [3] |
| Severity | Can be serious or fatal; carries an FDA boxed warning [1] [3] |
| Common Symptoms | Cough, dyspnea (shortness of breath), hypoxia, fever [1] [3] |
| Key Radiologic Findings | Interstitial infiltrates on chest X-ray, tree-in-bud nodularity and mosaic attenuation on CT scan [1] |
This FAQ section addresses critical steps for identifying and handling suspected pneumonitis.
Q1: What is the recommended diagnostic workflow for suspected this compound-induced pneumonitis? A1: Diagnosis requires a high index of suspicion and a systematic approach to rule out other causes, particularly infections [1].
Q2: How should this compound-induced pneumonitis be managed? A2: Management is based on the severity of the event, often guided by criteria like the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [1] [3].
Q3: What are the proposed mechanisms behind this pulmonary toxicity? A3: The exact mechanism is not fully elucidated, but research points to two primary hypotheses:
For scientists investigating the underlying biology of this adverse event, the following experimental data and protocols are provided.
Experimental Model for Investigating Mitochondrial Toxicity A study investigating the mechanism of this compound's organ toxicity used the following methodology to assess its impact on cellular bioenergetics [4]:
The diagram below integrates the proposed mechanisms of this compound-induced pneumonitis, from molecular interactions to clinical presentation, which can inform your research hypotheses.
The desfluoro impurity (Desfluoro Idelalisib, CAS 870281-74-6) is a known process-related impurity in this compound synthesis [1]. It forms primarily during the reduction step of the nitro intermediate, 2-fluoro-6-nitro-N-phenylbenzamide [2] [3]. This step can inadvertently remove the critical fluorine atom from the molecule, generating the desfluoro analogue, which is difficult to remove later via crystallization [2] [3].
The core of the problem lies in the choice of catalyst for the reduction reaction. The following table compares the performance of different catalytic systems, highlighting the most effective one.
| Catalyst System | Reaction Conditions | Purity of Product (% area by HPLC) | Level of Desfluoro Impurity | Key Findings and Recommendations |
|---|---|---|---|---|
| 10% Pd-C [2] [3] | 1:1 MeOH/DCM, ambient temperature | 93.5% | 5.6% | High level of undesired dehalogenation. Not recommended. |
| 5% Pd-C [2] [3] | 1:1 MeOH/DCM, ambient temperature | 98.0% | 0.28% | Significant improvement, but impurity level may still be above regulatory thresholds. |
| Pt/C [2] [3] | 0.2 w/w to input, ambient temperature | ~99% (estimated) | 0.2% | Better control than Pd-C, but impurity is still detectable. |
| Zn / Ammonium Formate [2] [3] | 6.0 eq. Zn, 7.0 eq. HCOONH₄, ambient temperature | 99.0% | Not Detected | Recommended method. Effectively suppresses the formation of the desfluoro impurity. |
Based on the research, here is a scalable method to prepare the key intermediate, 2-amino-6-fluoro-N-phenylbenzamide, while controlling the desfluoro impurity [2] [3].
Procedure:
The following diagram outlines the key decision points in the synthesis pathway to control the desfluoro impurity.
The table below summarizes key experimental findings for coupling 2-amino-6-fluoro-N-phenylbenzamide with N-Boc-l-2-amino butyric acid, highlighting how reagent and solvent choice impacts racemization and yield [1].
| Coupling Reagent | Solvent | Yield (%) | Chemical Purity (% area) | Chiral Purity (% area) | Undesired Enantiomer (% area) |
|---|---|---|---|---|---|
| PyBOP | DMF | ~10 | 99.0 | 99.95 | 0.05 |
| PyBOP | Acetonitrile | 32 | 99.0 | 95.0 | 5.0 |
| PyBOP | Toluene | 28 | 99.0 | 99.9 | 0.1 |
| PyBOP/HOBt | Toluene | 28 | 99.0 | 100 | 0.0 |
| DCC | Toluene | 44 | 97.0 | 98.0 | 2.0 |
| CDI | Toluene | 44 | 97.0 | 99.5 | 0.5 |
| CDI/HOBt | Toluene | 75 | 99.5 | 99.99 | 0.01 |
The data shows that CDI/HOBt in Toluene offers the best balance of high yield, excellent chemical purity, and superior control over racemization [1].
Here is a detailed methodology for the amide coupling step, adapted from the scalable synthesis that achieved minimal racemization [1].
Problem: Low Yield or Incomplete Conversion
Problem: Elevated Levels of the Undesired Enantiomer
This diagram visualizes the strategic approach to optimize the coupling step, focusing on the critical decision points that influence racemization [1].
Why is HOBt used as an additive? HOBt is a racemization-suppressing additive. It acts by forming an active ester with the carboxylic acid, which is less prone to forming the oxazolinone intermediate—a key species in the base-catalyzed racemization pathway of activated amino acids [2].
Are there alternatives to CDI/HOBt? Yes, other reagents like PyBOP/HOBt in toluene also achieved 100% chiral purity, though with a lower yield (28%) in the cited study. CDI alone or DCC showed higher levels of the undesired enantiomer, demonstrating the crucial role of the HOBt additive [1].
Why is solvent choice so critical? The solvent can influence the degree of racemization. The study showed a dramatic increase in the undesired enantiomer (5%) when PyBOP was used with acetonitrile versus only 0.1% with toluene, highlighting the solvent's role in the reaction's stereochemical outcome [1].
Understanding this compound's pharmacokinetics is fundamental to predicting and managing its interactions.
| Parameter | Description |
|---|---|
| Primary Metabolites | GS-563117 (inactive) [1] |
| Major Metabolizing Enzymes | Aldehyde oxidase (~70%), CYP3A4 (~30%) [1] [2] [3] |
| Primary Excretion Route | Feces (~78%), Urine (~14%) [1] |
| Protein Binding | >84% [1] |
| Half-Life | 8.2 hours [1] |
This metabolic profile means that drugs affecting the CYP3A4 pathway can significantly alter this compound exposure.
The tables below summarize clinically significant interactions, based on FDA guidance and clinical data.
Table 1: this compound as a Victim Drug (CYP3A4 Substrate) Drugs that induce or inhibit CYP3A4 can alter this compound plasma concentrations [1].
| Perpetrator Type | Example Drugs | Clinical Effect & Management |
|---|---|---|
| Strong CYP3A4 Inducers | Rifampin, Carbamazepine, Phenytoin [4] | ↓ this compound exposure. May reduce efficacy. Concomitant use is not recommended. |
| Strong CYP3A4 Inhibitors | Clarithromycin, Itraconazole, Ketoconazole [4] | ↑ this compound exposure. May increase severity of adverse reactions. Monitor closely for toxicity. |
Table 2: this compound as a Perpetrator Drug (CYP3A4 Inhibitor) this compound can increase the exposure of other drugs metabolized by CYP3A4, which can be serious or life-threatening [5].
| Victim Drug Category | Example Drugs | Clinical Effect & Management |
|---|---|---|
| Contraindicated (Narrow Therapeutic Index) | Alfuzosin, Simvastatin, Lovastatin, Lurasidone, Dihydroergotamine [5] | Contraindicated. Coadministration may lead to toxic concentrations of the victim drug. |
| Sensitive CYP3A4 Substrates | Midazolam, Triazolam [4] | ↑ Substrate exposure. Avoid coadministration with sensitive substrates where minimal concentration increases could lead to serious adverse reactions. |
Beyond metabolic interactions, this compound carries significant safety risks that require vigilant management.
For researchers in drug development, here are core methodologies for evaluating this compound-related drug interactions.
This protocol determines if this compound is a direct or time-dependent inhibitor of CYP enzymes.
This assay evaluates this compound's potential to induce CYP3A4 expression.
The following diagrams illustrate this compound's metabolic fate and a clinical decision framework for managing its hepatotoxicity.
Idelalisib treatment is associated with several serious adverse events requiring proactive management [1] [2]. The following table summarizes the key infection risks and recommended prophylaxis strategies.
| Risk/Adverse Event | Recommended Prophylaxis & Monitoring | Key Management Actions |
|---|---|---|
| Neutropenia (Low white blood cells) [1] | Regular blood tests (CBC) to monitor neutrophil count [1]. | Treatment delay if low; G-CSF (e.g., filgrastim) injections may be used [1]. |
| Pneumocystis jirovecii Pneumonia (PJP) [2] | Prophylactic antibiotics throughout treatment and for some months after discontinuation [2]. | Start prophylaxis at treatment initiation. |
| Cytomegalovirus (CMV) Reactivation [2] | Regular monitoring (e.g., PCR blood tests) [2]. | Immediate medical attention for fever/chills [1]. |
| General Serious Infection (e.g., bacteremia, sepsis, fungal) [1] [2] | Patient education on seeking immediate care for fever (≥38°C), chills, shortness of breath, or uncontrolled diarrhea [1]. | Pre-treatment screening for latent infections; ensure vaccinations are up-to-date [2]. |
| Severe Diarrhea/Colitis | Patient guidance on managing diarrhea; may require antidiarrheals or treatment interruption [1]. | Prompt intervention for uncontrolled symptoms [1]. |
This compound is a first-in-class, oral, selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [3]. The diagram below illustrates how this compound disrupts the B-cell receptor (BCR) signaling pathway, a key driver in certain B-cell malignancies.
This mechanism leads to apoptosis and inhibits homing and retention of malignant B-cells in supportive microenvironments [3].
This protocol outlines the key steps for monitoring and managing neutropenia in patients or model systems treated with this compound, based on clinical guidance [1].
Baseline Assessment:
Ongoing Monitoring:
Dose Modification & Support:
Patient Education:
Intestinal perforation is a serious, life-threatening, and potentially fatal adverse event that has been reported in patients taking idelalisib across clinical trials [1] [2]. For researchers monitoring animal models or clinical trial data, the following symptoms are critical indicators of a potential intestinal perforation [3] [4]:
Proactive monitoring and immediate action are required upon suspicion of this adverse event. The following table summarizes the key monitoring and management guidelines derived from clinical data.
| Aspect | Recommendation |
|---|---|
| General Monitoring | Monitor for signs and symptoms of intestinal perforation [1] [2]. |
| Action if Suspected | Permanently discontinue this compound [3] [1] [2]. |
| Differential Diagnosis | Rule out other causes of colitis, such as infection [5]. Be aware that diarrhea and colitis are common co-occurring toxicities [3] [6]. |
Understanding the mechanism behind this toxicity can inform your experimental design and biomarker analysis. This compound works by inhibiting phosphoinositide 3-kinase delta (PI3Kδ), an enzyme predominantly expressed in leukocytes [6] [5].
Preclinical mouse models with inactivated PI3Kδ develop colitis, providing a model for studying this adverse effect. Research suggests the pathology is linked to a specific impairment in regulatory T-cells (Tregs). The inhibition of PI3Kδ appears to abrogate the development of Helios- peripherally-induced Tregs (pTregs) in the colon, which are crucial for maintaining immune tolerance to commensal gut microbes. This leads to a breakdown of intestinal immune homeostasis and subsequent inflammation [7].
The diagram below illustrates this proposed pathway from drug action to clinical toxicity.
Q: What is the recommended management for this compound-related diarrhea, which may precede perforation? A: For moderate diarrhea, continue this compound and monitor the patient at least weekly until resolution. For severe diarrhea, withhold the drug; once resolved, resume at a reduced dose of 100 mg twice daily. For life-threatening diarrhea, permanently discontinue this compound [3] [2]. After excluding infectious causes, treatment with corticosteroids (e.g., budesonide) may be considered [5].
Q: How does this compound-induced intestinal injury differ from that caused by other immunomodulators? A: The mechanism is distinct. This compound toxicity is primarily linked to the loss of colonic pTregs and impaired immune tolerance [7]. This contrasts with:
Combining idelalisib with other agents can produce synergistic cytotoxicity, meaning the combined effect is greater than the sum of the individual effects. The table below summarizes quantitative findings from key studies.
| Combination Partner | Experimental Context | Key Cytotoxicity Findings | Proposed Mechanisms | Citation |
|---|---|---|---|---|
| Bendamustine | Primary CLL cells in vitro | Synergistic cytotoxicity (Combination Index <0.8) across multiple concentrations; e.g., apoptosis increased from 6-33% (Benda alone) & 4-16% (this compound alone) to 13-49% (combination) | Enhanced DNA damage response (↑ pATM, pChk2, p53, γH2AX); Reduction in short-lived survival protein Mcl-1 | [1] |
| CD37 Antibody (BI 836826) | Primary CLL cells from relapsed/refractory patients ex vivo | Superior B-cell depletion vs. Rituximab; effectively targets chemoresistant "Side Population" cells; combination with this compound significantly more cytotoxic | This compound disrupts microenvironment interactions, forces egress of CLL cells from lymph nodes to blood, enhancing exposure to antibody | [2] |
| Rituximab or Bendamustine + Rituximab (BR) | Patients with relapsed/refractory CLL (Clinical Trial) | Overall Response Rate: 84.6%; Median Progression-Free Survival: 25.6 months | PI3Kδ inhibition directly targets malignant B-cell survival and proliferation pathways | [3] |
A critical consideration is that this compound can reduce the cytotoxic function of key immune cells, increasing infection risk. The following diagram and table detail these effects.
| Immune Cell Type | Observed Functional Defects | Experimental Evidence | Citation |
|---|---|---|---|
| T-Cells | Reduced cytokine secretion; Decreased cytotoxic activity; Reduced Granzyme B secretion; Downregulation of inhibitory checkpoint molecules | In vitro studies with T-cells from Healthy Donors and CLL patients; Effects observed at concentrations mimicking peak plasma levels in patients (0.5-1 µM) | [4] |
| NK-Cells | Reduced cytotoxicity; Reduced cytokine secretion; Reduced proliferation | In vitro studies with NK-cells isolated from Healthy Donors | [4] |
Here are detailed methodologies for critical experiments evaluating this compound's effects.
This protocol is adapted from research investigating the this compound and bendamustine combination [1].
This protocol summarizes methods used to characterize this compound's immunomodulatory effects [4].
Q1: The cytotoxicity of my this compound combination is strong in vitro, but I'm concerned about increased infection risk in a clinical setting. What should I monitor? A1: Your concern is valid. Focus on profiling T-cell and NK-cell functions in parallel to your cytotoxicity assays [4]. Specifically, monitor:
Q2: How can I demonstrate that my combination strategy effectively targets chemoresistant CLL cells? A2: Isolate and analyze the "Side Population" from primary CLL samples. This subpopulation is enriched for chemo-resistant, relapse-initiating cells [2]. Your experimental workflow should be:
Q3: Why is the combination of this compound and a CD37 antibody considered mechanistically rational? A3: This is a multi-mechanistic strategy. This compound inhibits PI3Kδ, disrupting pro-survival signals from the lymph node microenvironment and forcing CLL cells into the bloodstream [2]. This compromises a key survival pathway and increases the exposure of previously sheltered CLL cells to the CD37 antibody, which then mediates direct cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC) [2].
The following table summarizes the primary documented mechanisms that can lead to resistance against this compound.
| Mechanism of Resistance | Key Molecular Features/Pathways | Potential Functional Outcome |
|---|---|---|
| Reactivation of PI3K/AKT/mTOR Pathway [1] | Inadequate target engagement; compensatory feedback loops reactivating PI3K/AKT/mTOR signaling. | Bypasses this compound-induced pathway blockade, sustaining cell survival and proliferation [1]. |
| Activation of Compensatory Pro-Survival Pathways [2] | Aberrant activation of mTORC1 signaling; Upregulation of MAPK/MEK, JAK2/STAT5, or IL-6-STAT3 signaling. | Provides alternative survival signals, rendering PI3Kδ inhibition ineffective [2]. |
| Altered Dependence on Bcl-2 Family Proteins [3] | Altered phosphorylation and expression levels of Bcl-2 and the pro-apoptotic protein Bim. | Modulates mitochondrial apoptosis threshold, changing sensitivity to Bcl-2 inhibitors like venetoclax [3]. |
| Metabolic Reprogramming [2] | Constitutively active mTORC1 suppresses autophagy. | Creates a metabolic vulnerability to energy stress and aspartate depletion upon metabolic perturbation [2]. |
| Microenvironment-Dependent Resistance [3] | Increased secretion of Interleukin-10 (IL-10). | Promotes tumor cell proliferation in a paracrine manner, contributing to therapy resistance [3]. |
For researchers aiming to characterize this compound resistance in their models, the following workflow and protocols provide a foundational approach.
1. Generation of this compound-Resistant Cell Models
2. Drug Sensitivity and Viability Screening
3. (Phospho)Protein Profiling to Detect Pathway Reactivation
4. Investigating Microenvironment-Dependent Resistance
Research suggests several combinatorial approaches to counter this compound resistance:
| Drug Name | Key Targets | Approval & Current Status | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Grade ≥3 Adverse Events |
|---|---|---|---|---|---|
| Idelalisib [1] [2] [3] | PI3Kδ | Approved 2014; Voluntarily withdrawn in 2022 [1]. | 57% (in relapsed indolent NHL) [1] | 11 months [1] | Diarrhea (13%), neutropenia (27%), increased liver enzymes (13%) [1]. |
| Copanlisib [1] [4] | Pan-PI3K (α/δ) | Accelerated approval 2017; Voluntarily withdrawn [1]. | 59% (in CHRONOS-1 trial) [4] | 11 months (in CHRONOS-1 trial) [4] | Hyperglycemia (56%), hypertension (40%) [1]. |
| Duvelisib [1] [4] | PI3Kδ/γ | Approved 2018; Voluntarily withdrawn in 2022 [1]. | 74% (in R/R CLL/SLL; DUO trial) [1] | 13.3 months (in R/R CLL/SLL; DUO trial) [1] | Diarrhea, neutropenia, pyrexia, anemia [1]. |
| Umbralisib [1] [4] | PI3Kδ/CK1ε | Accelerated approval; Withdrawn due to lack of OS benefit [1]. | 47.1% (in R/R indolent NHL) [1] | 10.6 months (for FL cohort) [1] | Neutropenia (11.5%), diarrhea (10.1%) [1]. |
| TQ-B3525 [4] | PI3Kα/δ | Investigational (developed in China); shows promise in Phase II [4]. | High efficacy noted; specific rates in trial [4] | Data from single-arm trial [4] | Reported better tolerance profile in trials [4]. |
To ensure the reproducibility of data, here are the core methodologies from the pivotal clinical trials cited above.
PI3Kδ is a lipid kinase highly expressed in leukocytes and plays a critical role in B-cell receptor (BCR) signaling, which is a key driver in many B-cell malignancies [1] [2]. The following diagram illustrates the PI3K pathway and the site of action for these inhibitors.
The diagram shows that upon BCR activation, the p110δ catalytic subunit of PI3K is recruited and activated. It then phosphorylates the lipid PIP2 to generate the second messenger PIP3. PIP3 recruits and activates AKT, which in turn activates mTOR, leading to cell survival, proliferation, and metabolism. The pathway is negatively regulated by the phosphatase PTEN. PI3Kδ inhibitors like this compound block this oncogenic signaling at the level of PI3K [1] [2] [5].
| Combination Type | Example Regimens | Key Clinical Findings | Rationale & Mechanisms |
|---|---|---|---|
| BTKi + BCL2i | Ibrutinib + Venetoclax [1] [2] [3], Acalabrutinib + Venetoclax [2], Zanubrutinib + Venetoclax [2] | High efficacy: Superior PFS vs. chemoimmunotherapy [3]; MRD-guided fixed-duration therapy is feasible [2] [3]. | Dual-pathway inhibition: BTKi blocks BCR signaling & cell migration; BCL2i directly induces apoptosis. Synergistic effect disrupts survival signals & the tumor microenvironment [1]. |
| BCL2i + Anti-CD20 | Venetoclax + Obinutuzumab [4] [2], Venetoclax + Rituximab [5] | Fixed-duration efficacy: Deep, durable responses; venetoclax + obinutuzumab is a standard first-line option [4] [2]. Rituximab + venetoclax is highly effective in R/R CLL [5]. | Antibody-dependent cytotoxicity (ADCC) & apoptosis: Anti-CD20 antibody (e.g., Obinutuzumab) recruits immune cells to kill CLL cells, while venetoclax triggers mitochondrial apoptosis. |
| PI3Kδi (Idelalisib) + Anti-CD20 | This compound + Rituximab | Historical context: Effective in R/R CLL but use is limited due to significant toxicity (e.g., autoimmune reactions, infections) [4]. Largely superseded by newer BTKis and BCL2is. | BCR signaling blockade & ADCC: PI3Kδi inhibits a key survival pathway downstream of the BCR. Combined with anti-CD20 antibody to enhance immune-mediated killing. |
For a comprehensive preclinical evaluation of a novel combination like this compound and venetoclax, you can adapt the following established methodologies from recent studies. This workflow outlines key steps from in vitro models to mechanistic validation [6] [7] [8].
The absence of recent data on an this compound-venetoclax combination is itself a significant finding. The research community's focus has shifted for several key reasons:
The synergistic effect is supported by data from multiple standardized experimental protocols. Key methodologies are summarized below.
| Experimental Method | Application in Key Studies |
|---|---|
| In Vitro Cell Viability Assay | • Cell Titer-Glo Luminescent Cell Viability Assay: Used to measure anti-proliferative effects and demonstrate synergy in various B-NHL cell lines, including BTKi-resistant models [1]. |
| Apoptosis & Cell Cycle Analysis | • Flow Cytometry: Used to quantify apoptosis (via Annexin V staining) and confirm cell cycle arrest in the G0/G1 phase following combination treatment [1]. • Western Blotting: Used to detect activation of apoptosis markers (Cleaved Caspase-3, Cleaved PARP) and decreased anti-apoptotic proteins (BCL-2, BCL-xL, MCL-1) [1]. | | In Vivo Models | • Cell-derived Xenograft (CDX) & Patient-derived Xenograft (PDX) Models: Used in mouse models to validate the synergistic anti-tumor activity of the combination, providing pre-clinical evidence for its potential efficacy [2]. | | Gene/Protein Expression Analysis | • Western Blotting & Real-time PCR: Used to monitor changes in protein and mRNA levels, confirming the downregulation of PLK1 and other targets [2] [1]. • RNA Sequencing (RNA-seq): Used for whole transcriptome analysis to identify PLK1 as a key gene downregulated by the combination treatment [1]. |
The proposed mechanism involves overcoming a feedback loop and targeting a critical downstream effector.
As the diagram illustrates:
| Drug Name | Primary Target | Common & Serious Adverse Events | Key Safety Considerations & Usage Notes |
|---|
| Idelalisib [1] [2] [3] | PI3Kδ (isoform-specific) | Serious (Boxed Warnings): Severe diarrhea/colitis, hepatotoxicity (elevated transaminases), pneumonitis, intestinal perforation, serious infections [2]. Common: Fever, fatigue, nausea, rash, neutropenia [2]. | • Limited use due to toxicity profile [3]. • Not recommended in front-line CLL or in combination with bendamustine/rituximab for FL [2]. | | Copanlisib [2] | Pan-PI3K (α/δ) | Serious: Hyperglycemia, hypertension, infections, neutropenia [2]. Common: Transient hyperglycemia and hypertension (infusion-related) [2]. | • Administered intravenously on a intermittent schedule (e.g., days 1, 8, 15 of a 28-day cycle), which may mitigate some continuous dosing toxicities [3]. | | Duvelisib [2] [3] | PI3Kδ/γ (dual) | Serious: Similar to this compound, including infections, diarrhea/colitis, pneumonitis, and hepatotoxicity [2] [3]. Common: Rash, fatigue, cough, nausea [2]. | • Carries similar boxed warnings as this compound [3]. • Continuous dosing can lead to cumulative toxicities [3]. | | Alpelisib [4] [5] [6] | PI3Kα (isoform-specific) | Serious: Hyperglycemia, severe skin reactions (e.g., Stevens-Johnson Syndrome), severe diarrhea [5]. Common: Hyperglycemia, rash, diarrhea, fatigue [5]. | • Used for PIK3CA-mutated, HR+/HER2- breast cancer [5] [6]. • Safety profile distinct from hematology-focused PI3K inhibitors, with hyperglycemia as a primary concern [4]. |
The safety and efficacy of this compound are directly tied to its mechanism of action. The diagram below illustrates the targeted pathway and key immune-related toxicities.
Research is actively focused on overcoming the toxicity challenges of first-generation inhibitors like this compound [5] [3]:
| Therapeutic Class / Agent | Mechanism of Action | Key Efficacy Data (in double-refractory or post-BTKi setting) | Key Safety Considerations |
|---|
| PI3K Inhibitors (Idelalisib) [1] [2] | Inhibits PI3K-δ isoform, disrupting B-cell receptor signaling and the tumor microenvironment. | ORR: ~47% (retrospective) [1] Median PFS: < 1 year [2] | Black Box Warning: Fatal/serious toxicities (hepatotoxicity, severe diarrhea, colitis, pneumonitis, infections, intestinal perforation) [2]. | | Noncovalent BTK Inhibitors (Pirtobrutinib) [1] | Reversibly binds BTK, effective even in the presence of C481 resistance mutations. | ORR: ~70% regardless of prior covalent BTKi resistance [1] | Well-tolerated with a differentiated safety profile from covalent BTKis [1]. | | CAR T-Cell Therapy (Anti-CD19) [1] | Autologous T-cells engineered with anti-CD19 chimeric antigen receptor. | CR Rate: Up to 45% uMRD Rate (Bone Marrow): ~65% [1] | Associated with Cytokine Release Syndrome (CRS) and neurological toxicities, which require specialized management. | | Allogeneic Stem Cell Transplantation (allo-SCT) [1] | Myeloablative/immunotherapeutic graft-vs-leukemia effect. | Considered a curative option for young, fit patients achieving remission with salvage therapy [1]. | High procedure-related morbidity and mortality (graft-versus-host disease, infections). |
This network meta-analysis compares the efficacy of BTK inhibitors in high-risk relapsed/refractory CLL populations, defined by del(17p), TP53 mutations, or del(11q) [3].
| Treatment | Hazard Ratio (HR) for PFS vs. Zanubrutinib (95% CrI) | Probability of Being Better than Zanubrutinib |
|---|---|---|
| Zanubrutinib | Reference | - |
| Acalabrutinib | 0.55 (0.32 - 0.94) | Low |
| Ibrutinib | 0.49 (0.31 - 0.78) | Low |
| BR/IR (Bendamustine+Rituximab / this compound+Rituximab) | 0.12 (0.05 - 0.26) | Low |
> Note on this compound Combination: The BR/IR group represents an older standard of care. The analysis suggests zanubrutinib's superior efficacy in this high-risk genetic context [3].
For research and development, understanding the mechanistic synergy between pathways is critical.
The following diagram illustrates the B-cell Receptor (BCR) signaling pathway and the points of inhibition for BTK and PI3K inhibitors, which helps explain the mechanistic basis for drug combinations.
To evaluate novel combinations in double-refractory disease, the following core methodologies are essential.
Cell Viability and Synergy Assays
Apoptosis Analysis
In Vivo Efficacy in PDX Models
| Treatment / Regimen | Class | PFS Hazard Ratio (vs. Ibrutinib) [1] | SUCRA Value [1] | Key Supporting Evidence & Context |
|---|---|---|---|---|
| Zanubrutinib | BTK inhibitor | 0.52 (95% CI 0.31–0.88) | 97% | Most effective per NMA; next-generation BTKi with high specificity. |
| Ibrutinib | BTK inhibitor | 1.00 (reference) | 48% | Established cornerstone; inferior PFS/OS vs. wild-type in TP53mut [2]. |
| Acalabrutinib | BTK inhibitor | 0.84 (95% CI 0.55–1.29) | 68% | Another next-generation BTKi option. |
| Venetoclax + Rituximab | BCL-2 inhibitor + anti-CD20 | 0.81 (95% CI 0.49–1.33) | 73% | Highly effective in patients without 17p/TP53 aberrations (SUCRA 94%) [1]. |
| Idelalisib + Rituximab | PI3Kδ inhibitor + anti-CD20 | 1.26 (95% CI 0.77–2.06) | 29% | Approved based on trials showing efficacy in high-risk patients [3]; real-world ORR ~67% [4]. |
PFS, Progression-Free Survival; HR, Hazard Ratio; CI, Confidence Interval; SUCRA, Surface Under the Cumulative Ranking Curve (higher % = better relative ranking); NMA, Network Meta-Analysis; ORR, Overall Response Rate.
This compound's primary mechanism involves targeting the PI3Kδ pathway, which is critical for B-cell receptor signaling and tumor cell proliferation in CLL [5]. Research also highlights significant immunomodulatory effects that may contribute to its clinical profile.
This immunomodulation may underpin the association between autoimmune side effects and improved survival observed in some lymphoma and CLL patients [6]. This suggests that this compound's efficacy may stem from a dual mechanism: direct tumor cell killing and indirect immune-mediated effects.
Understanding the experimental protocols from pivotal trials is crucial for interpreting the data on this compound.
For clinical and development decisions, several factors beyond raw efficacy are critical:
Health Hazard